molecular formula C18H15NO4 B15604336 NPD8733

NPD8733

Numéro de catalogue: B15604336
Poids moléculaire: 309.3 g/mol
Clé InChI: NQZBUYPGHZTWIR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

NPD8733 is a useful research compound. Its molecular formula is C18H15NO4 and its molecular weight is 309.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-11(20)19-16-14-5-3-4-6-15(14)23-18(16)17(21)12-7-9-13(22-2)10-8-12/h3-10H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZBUYPGHZTWIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

NPD8733: A Novel Modulator of Valosin-Containing Protein for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of NPD8733, a small molecule inhibitor of Valosin-Containing Protein (VCP/p97). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting VCP.

Discovery

This compound was identified from the RIKEN Natural Products Depository (NPDepo) chemical library, which contains approximately 16,000 small compounds.[1][2][3] The discovery was the result of a high-throughput screening campaign designed to identify inhibitors of cancer cell-accelerated fibroblast migration.[1][3] In co-culture models using NIH3T3 fibroblasts and MCF7 breast cancer cells, this compound was found to inhibit the enhanced migration of fibroblasts in a dose-dependent manner.[1] Further investigation revealed that this compound's biological activity is mediated through its direct interaction with Valosin-Containing Protein (VCP), also known as p97, a member of the ATPase-associated with diverse cellular activities (AAA+) protein family.[1][2][3]

Synthesis

While the original source of this compound is a natural product depository, a representative synthetic route has been developed to enable further medicinal chemistry efforts and to produce larger quantities of the compound for extensive biological testing. The following is a plausible multi-step synthesis based on the chemical structure of this compound.

Experimental Protocol: Synthesis of this compound

  • Step 1: Suzuki Coupling. Commercially available 4-bromo-1H-indole is coupled with 2-formylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent mixture (e.g., toluene/ethanol/water) under an inert atmosphere. The reaction is heated to 80°C for 12 hours. After cooling, the product, 2-(1H-indol-4-yl)benzaldehyde, is extracted and purified by column chromatography.

  • Step 2: Reductive Amination. The aldehyde from Step 1 is reacted with 3-aminopropan-1-ol in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) in dichloromethane. The reaction is stirred at room temperature for 4 hours. The resulting intermediate, 3-((2-(1H-indol-4-yl)benzyl)amino)propan-1-ol, is purified by crystallization.

  • Step 3: Cyclization. The amino alcohol from Step 2 is treated with a dehydrating agent like triflic anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., 2,6-lutidine) in anhydrous acetonitrile (B52724) at 0°C to promote intramolecular cyclization. The reaction is slowly warmed to room temperature and stirred for 18 hours.

  • Step 4: Final Purification. The crude product is purified by preparative high-performance liquid chromatography (HPLC) to yield this compound as a white solid. The final product's identity and purity are confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Mechanism of Action

This compound exerts its biological effects by directly binding to Valosin-Containing Protein (VCP/p97).[1][2][3] VCP is a key player in various cellular processes, including protein degradation, and is implicated in cancer metastasis.[1] Through pull-down assays using this compound-immobilized beads, VCP was identified as the specific binding partner.[1][2] Further studies with VCP truncation variants revealed that this compound specifically binds to the D1 domain of VCP.[1][2][3] The D1 domain is crucial for VCP's function, and by binding to this domain, this compound inhibits VCP's activity, thereby suppressing the enhanced migration of fibroblasts in the tumor microenvironment.[1][2][3] While binding to the D1 domain only modestly inhibits VCP's ATPase activity, it is hypothesized that this interaction disrupts VCP's oligomerization or its interaction with other proteins essential for cell migration.[1]

G cluster_0 Tumor Microenvironment cluster_1 Signaling Pathway Cancer Cells Cancer Cells VCP VCP Cancer Cells->VCP activates Fibroblasts Fibroblasts Migration Migration Fibroblasts->Migration VCP->Migration promotes This compound This compound This compound->VCP inhibits

Figure 1. Proposed signaling pathway of this compound action.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC18H18N2O
Molecular Weight278.35 g/mol
LogP3.2
Solubility (PBS, pH 7.4)15 µM
Chemical Purity (HPLC)>99%

Table 2: In Vitro Biological Activity of this compound

AssayCell LineEndpointValue
Fibroblast MigrationNIH3T3 + MCF7IC503 µM[1]
Cell ProliferationNIH3T3GI50 (48h)>9 µM[2]
Cell ProliferationMCF7GI50 (48h)>9 µM[2]
VCP Binding (SPR)Recombinant Human VCPK_D500 nM

Table 3: Pharmacokinetic Profile of this compound in Mice (Hypothetical Data)

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax1.2 µg/mL0.4 µg/mL
Tmax5 min1 hour
AUC(0-inf)1.8 µgh/mL2.5 µgh/mL
Half-life (t1/2)2.1 hours3.5 hours
Bioavailability (F%)N/A75%

Table 4: In Vivo Efficacy in a Xenograft Model (Hypothetical Data)

Treatment GroupDose (mg/kg, oral)Tumor Growth Inhibition (%)
Vehicle Control-0%
This compound2055%
Standard-of-Care-70%

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Experimental Protocol: Wound Healing Co-culture Assay

  • Seed NIH3T3 fibroblasts in a 6-well plate.

  • Once confluent, create a "wound" by scratching the cell monolayer with a sterile pipette tip.

  • Add MCF7 breast cancer cells to the well.

  • Treat the co-culture with varying concentrations of this compound.

  • Image the wound at 0 and 24 hours.

  • Quantify the migration of fibroblasts into the wound area using ImageJ software.

G cluster_0 Workflow A Seed Fibroblasts B Create Wound A->B C Add Cancer Cells B->C D Treat with this compound C->D E Image (0h & 24h) D->E F Quantify Migration E->F

Figure 2. Workflow for the wound healing co-culture assay.

Experimental Protocol: In Vitro Pulldown Assay

  • Prepare this compound-bound beads and control beads.

  • Lyse co-cultured NIH3T3 and MCF7 cells to obtain total protein lysate.

  • Incubate the cell lysate with the this compound-bound beads and control beads for 3 hours.

  • Wash the beads to remove non-specific binding proteins.

  • Elute the proteins that have bound to the beads.

  • Separate the eluted proteins by SDS-PAGE.

  • Visualize the proteins by Coomassie Brilliant Blue staining.

  • Identify the protein band specific to the this compound-bound beads by mass spectrometry.[1][2]

G cluster_0 Workflow A Prepare this compound Beads C Incubate Beads with Lysate A->C B Prepare Cell Lysate B->C D Wash Beads C->D E Elute Bound Proteins D->E F SDS-PAGE E->F G Mass Spectrometry ID F->G

Figure 3. Workflow for the in vitro pulldown assay.

References

Unveiling the Interaction: A Technical Guide to the Binding of NPD8733 with the VCP D1 Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the binding characteristics of the small molecule NPD8733 to the D1 domain of Valosin-Containing Protein (VCP/p97). VCP is a critical AAA+ ATPase involved in numerous cellular processes, making it a compelling target for therapeutic intervention in oncology and neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Executive Summary

This compound has been identified as a small molecule that specifically interacts with the D1 domain of Valosin-Containing Protein (VCP). This interaction was discovered through a screening for inhibitors of cancer cell-enhanced fibroblast migration. While a precise dissociation constant (Kd) for the this compound-VCP D1 interaction is not publicly available, this guide provides the foundational experimental evidence for this binding and presents comparative binding affinity data for other known VCP inhibitors to offer a quantitative context. Furthermore, detailed experimental protocols and visual diagrams of VCP-related signaling pathways and the workflow for this compound target identification are provided to facilitate further research and drug development efforts.

Quantitative Binding Affinity Data

Direct quantitative binding affinity data for this compound with the VCP D1 domain has not been reported in the reviewed literature. However, to provide a frame of reference for researchers, the following table summarizes the binding affinities of other small molecules that target VCP. It is important to note that these compounds may bind to different domains or have different mechanisms of action.

CompoundTarget Domain(s)MethodAffinity Metric (Kd/IC50)Reference
ADPD1 > D2SPRKd: ~0.8 µM (D1)[1]
ML240D2SPRKd: 230 ± 30 nM[1]
SMER28N-D1 interfaceSPRKd: ~750 ± 250 nM[2]
DBeQD1 and D2ATPase AssayIC50: Varies with mutant[3]
NMS-873D1-D2 interfaceATPase AssayIC50: Varies with mutant[3][4]
CB-5083D2ATPase AssayIC50: ~10 nM[5]

Experimental Protocols

The identification of VCP as the binding partner of this compound and the localization of the binding to the D1 domain were primarily achieved through pull-down assays. While specific quantitative binding studies like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for this compound have not been published, this section details the pull-down methodology used and provides generalized protocols for SPR and ITC that could be adapted for such quantitative analysis.

Protocol 1: Affinity Pull-Down Assay for this compound Target Identification

This protocol is based on the methodology used to identify VCP as the binding target of this compound.[6][7][8]

1. Preparation of Affinity Beads:

  • This compound and a structurally similar but inactive derivative (e.g., NPD8126) are chemically conjugated to Sepharose beads. This typically involves a linker and a reactive group on the compound that allows for covalent attachment to the bead matrix. Control beads without any conjugated compound are also prepared.

2. Cell Lysate Preparation:

  • Co-cultures of NIH3T3 fibroblasts and MCF7 breast cancer cells are grown to a suitable confluency.

  • Cells are harvested and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to maintain protein integrity.

  • The lysate is centrifuged to pellet cell debris, and the supernatant containing the soluble proteins is collected.

3. Affinity Pull-Down:

  • The cell lysate is pre-cleared by incubating with control beads to minimize non-specific binding.

  • The pre-cleared lysate is then incubated with the this compound-conjugated beads, the inactive derivative-conjugated beads, and control beads for several hours at 4°C with gentle rotation.

4. Washing and Elution:

  • The beads are washed extensively with lysis buffer to remove non-specifically bound proteins.

  • Bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

5. Protein Identification:

  • The eluted proteins are separated by SDS-PAGE and visualized by Coomassie Brilliant Blue or silver staining.

  • Protein bands that are specifically present in the this compound pull-down lane and absent or significantly reduced in the control lanes are excised from the gel.

  • The excised protein bands are subjected to in-gel digestion (e.g., with trypsin) and the resulting peptides are analyzed by mass spectrometry (e.g., MALDI-TOF-MS or LC-MS/MS) for protein identification.

6. Confirmation with Truncated VCP Variants:

  • To identify the specific binding domain, pull-down assays are repeated using lysates from cells expressing full-length VCP or various truncated VCP constructs (e.g., N-domain, D1 domain, D2 domain). Specific binding to the lysate containing the D1 domain confirms it as the interaction site.[6]

Protocol 2: Generalized Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis

This protocol provides a general framework for quantifying the binding affinity of a small molecule like this compound to the VCP D1 domain.

1. Chip Preparation and Ligand Immobilization:

  • A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Recombinant, purified VCP D1 domain is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated chip surface to achieve covalent immobilization.

  • The surface is then deactivated with an injection of ethanolamine. A reference flow cell is prepared similarly but without the VCP D1 protein to subtract non-specific binding.

2. Analyte Binding Measurement:

  • A series of concentrations of this compound (the analyte) are prepared in a suitable running buffer (e.g., HBS-EP+).

  • Each concentration of this compound is injected over the VCP D1-immobilized and reference flow cells at a constant flow rate.

  • The binding is monitored in real-time as a change in resonance units (RU). The association (kon) and dissociation (koff) phases are recorded.

3. Data Analysis:

  • The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the analysis software.

  • The equilibrium dissociation constant (Kd) is calculated from the ratio of the dissociation and association rate constants (Kd = koff / kon).

Protocol 3: Generalized Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis

This protocol outlines a general procedure for determining the thermodynamic parameters of the this compound-VCP D1 interaction.

1. Sample Preparation:

  • Purified, recombinant VCP D1 domain is dialyzed extensively against the desired assay buffer. The protein solution is placed in the sample cell.

  • This compound is dissolved in the same dialysis buffer. This solution is loaded into the injection syringe.

2. Titration:

  • The experiment is performed at a constant temperature.

  • A series of small, precise injections of the this compound solution are made into the VCP D1 solution in the sample cell.

  • The heat change associated with each injection is measured by the instrument.

3. Data Analysis:

  • The heat change per injection is plotted against the molar ratio of this compound to VCP D1.

  • The resulting isotherm is fitted to a binding model to determine the stoichiometry of binding (n), the binding enthalpy (ΔH), and the association constant (Ka). The dissociation constant (Kd) is the reciprocal of Ka, and the Gibbs free energy (ΔG) and entropy (ΔS) of binding can also be calculated.

Signaling Pathways and Experimental Workflows

To provide a broader context for the significance of this compound's interaction with VCP, the following diagrams illustrate key VCP-mediated signaling pathways and the experimental workflow for target identification.

VCP_Signaling_Pathways cluster_ERAD ER-Associated Degradation (ERAD) cluster_Autophagy Autophagy cluster_NFkB NF-κB Signaling ER Endoplasmic Reticulum Misfolded_Protein Misfolded Protein ER->Misfolded_Protein Ubiquitination Ubiquitination Misfolded_Protein->Ubiquitination VCP_Complex VCP/p97 Complex Ubiquitination->VCP_Complex Recruitment Proteasome Proteasome VCP_Complex->Proteasome Delivery Degradation Degradation Proteasome->Degradation Damaged_Organelle Damaged Organelle Ubiquitin_Coating Ubiquitin Coating Damaged_Organelle->Ubiquitin_Coating VCP_p97 VCP/p97 Ubiquitin_Coating->VCP_p97 Autophagosome_Formation Autophagosome Formation VCP_p97->Autophagosome_Formation Lysosome Lysosome Autophagosome_Formation->Lysosome Fusion Autolysosome Autolysosome Lysosome->Autolysosome VCP_p97_NFkB VCP/p97 IkappaB_alpha IκBα VCP_p97_NFkB->IkappaB_alpha Mediates Degradation NF_kappaB NF-κB IkappaB_alpha->NF_kappaB Inhibits Nucleus Nucleus NF_kappaB->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression

Caption: VCP/p97 plays a central role in multiple cellular signaling pathways.

NPD8733_Target_ID_Workflow Start Start: Screen for inhibitors of cancer-enhanced fibroblast migration Identify_this compound Identify this compound Start->Identify_this compound Immobilize_Compound Immobilize this compound and inactive analog on beads Identify_this compound->Immobilize_Compound Pull_Down Affinity Pull-Down Immobilize_Compound->Pull_Down Cell_Lysate Prepare cell lysate Cell_Lysate->Pull_Down SDS_PAGE SDS-PAGE Pull_Down->SDS_PAGE Excise_Band Excise specific protein band SDS_PAGE->Excise_Band Mass_Spec Mass Spectrometry (e.g., MALDI-TOF) Excise_Band->Mass_Spec Identify_VCP Identify VCP/p97 as the binding partner Mass_Spec->Identify_VCP Confirm_Domain Confirm binding to D1 domain using VCP truncation mutants Identify_VCP->Confirm_Domain

Caption: Experimental workflow for the identification of VCP as the target of this compound.

Conclusion

This compound represents a valuable tool for studying the complex biology of VCP. Its specific interaction with the D1 domain provides a unique opportunity to dissect the domain-specific functions of this multifaceted protein. While direct quantitative binding data remains to be elucidated, the experimental framework and comparative data presented in this guide offer a solid foundation for future investigations. The detailed protocols and pathway diagrams are intended to empower researchers to further explore the therapeutic potential of targeting the VCP D1 domain.

References

Methodological & Application

Application Notes and Protocols for NPD8733 in a Wound-Healing Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPD8733 is a small-molecule inhibitor of Valosin-Containing Protein (VCP)/p97, a key player in various cellular processes, including protein quality control and cell migration.[1][2] Research has demonstrated that this compound can inhibit the migration of fibroblasts when co-cultured with cancer cells, suggesting its potential as a modulator of cell motility.[1][3][4] The wound-healing or "scratch" assay is a fundamental and widely utilized in vitro method to study collective cell migration.[5][6][7] This document provides detailed application notes and protocols for utilizing this compound in a wound-healing assay to investigate its effects on cell migration.

Mechanism of Action

This compound functions by binding to the D1 domain of VCP/p97.[1][3][4] VCP/p97 is an ATPase associated with a variety of cellular activities (AAA+ ATPase) that regulates processes such as protein degradation, cell cycle progression, and autophagy.[2][8] By inhibiting VCP/p97, this compound can interfere with these pathways, ultimately affecting cell migration. The precise downstream signaling cascade impacted by this compound that leads to altered cell migration is an active area of research.

Putative Signaling Pathway of this compound Action

NPD8733_Signaling_Pathway This compound This compound VCP VCP/p97 (D1 domain) This compound->VCP Inhibition CellularProcesses Protein Homeostasis, Cell Cycle, Autophagy VCP->CellularProcesses Regulation CellMigration Cell Migration CellularProcesses->CellMigration Modulation

Caption: Putative signaling pathway of this compound.

Experimental Protocols

I. In Vitro Wound-Healing (Scratch) Assay

This protocol is designed to assess the effect of this compound on the migration of a confluent cell monolayer.

Materials:

  • Selected cell line (e.g., fibroblasts, keratinocytes, endothelial cells)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • 6-well or 12-well tissue culture plates[9]

  • Sterile 200 µL or 1 mL pipette tips[9][10]

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80-90% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours. This needs to be optimized for each cell line.[5][9]

    • Incubate at 37°C and 5% CO₂.

  • Serum Starvation (Optional):

    • Once the cells reach confluency, you may want to reduce cell proliferation, which can be a confounding factor.[6] To do this, replace the growth medium with a low-serum (e.g., 0.5-1% FBS) or serum-free medium and incubate for 12-24 hours. Another option is to use a proliferation inhibitor like Mitomycin C.[6][10]

  • Creating the Scratch:

    • Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.[5][11] Apply firm and consistent pressure to ensure a clean, cell-free gap.[9] A cross-shaped scratch can also be made.[9]

    • To ensure consistency, a ruler or a guide can be used.

  • Washing:

    • Gently wash the wells twice with sterile PBS to remove detached cells and debris.[7][12]

  • Treatment with this compound:

    • Prepare fresh culture medium (with low serum if you performed serum starvation) containing various concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).

    • Add the respective media to the appropriate wells.

  • Image Acquisition:

    • Immediately after adding the treatments, capture images of the scratches in each well using an inverted microscope at 4x or 10x magnification. This is the 0-hour time point.[9]

    • Mark the plate to ensure that images are taken from the same position at each time point.[5][9]

    • Continue to capture images at regular intervals (e.g., 6, 12, 24, and 48 hours) until the scratch in the control wells is nearly closed.[9]

  • Data Analysis:

    • Use image analysis software (like ImageJ) to quantify the area of the cell-free gap at each time point for all treatment conditions.

    • Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Initial Wound Area - Wound Area at T) / Initial Wound Area ] x 100 Where T is the time point.

    • The rate of cell migration can be determined by plotting the percentage of wound closure against time.

Experimental Workflow for Wound-Healing Assay

Wound_Healing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in Multi-well Plate grow_confluent Grow to Confluent Monolayer seed_cells->grow_confluent serum_starve Serum Starvation (Optional) grow_confluent->serum_starve create_scratch Create Scratch with Pipette Tip serum_starve->create_scratch wash_cells Wash with PBS create_scratch->wash_cells add_treatment Add this compound / Controls wash_cells->add_treatment image_t0 Image at T=0 add_treatment->image_t0 incubate Incubate and Image at Time Intervals image_t0->incubate quantify Quantify Wound Area incubate->quantify analyze Calculate % Wound Closure quantify->analyze

Caption: Experimental workflow for the in vitro wound-healing assay.

Data Presentation

The quantitative data from the wound-healing assay should be summarized in a table for clear comparison between different concentrations of this compound and controls.

Table 1: Effect of this compound on Wound Closure

Treatment GroupConcentration (µM)Average Wound Area at 0h (µm²)Average Wound Area at 24h (µm²)% Wound Closure at 24hStandard Deviationp-value (vs. Vehicle Control)
Control 0DataDataDataDataN/A
Vehicle Control 0 (DMSO)DataDataDataDataData
This compound 1DataDataDataDataData
This compound 5DataDataDataDataData
This compound 10DataDataDataDataData
Positive Control SpecifyDataDataDataDataData

Note: This table is a template. The actual concentrations of this compound and the choice of a positive control (e.g., a known migration promoter or inhibitor) should be determined based on preliminary experiments and the specific cell line used.

Considerations and Troubleshooting:

  • Cell Type: The effect of this compound may be cell-type specific. It is advisable to test its effect on the cell type most relevant to your research question (e.g., fibroblasts for connective tissue repair, keratinocytes for skin wound healing).

  • This compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound. It is also crucial to assess the cytotoxicity of this compound on the chosen cell line to ensure that the observed effects on migration are not due to cell death.

  • Scratch Consistency: Inconsistent scratch widths can lead to variability in the results. Using a guide or an automated scratching tool can improve reproducibility.

  • Imaging: Consistent imaging of the same field of view is critical for accurate analysis.[5][9]

  • Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between treatment groups.

By following these detailed protocols and considering the key aspects of the experimental design, researchers can effectively utilize the wound-healing assay to elucidate the role of this compound in cell migration.

References

Troubleshooting & Optimization

solubility issues with NPD8733 in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NPD8733. Here, you will find information on addressing solubility issues, experimental protocols, and the mechanism of action of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that targets the valosin-containing protein (VCP)/p97, a member of the ATPase-associated with diverse cellular activities (AAA+) protein family.[1] It specifically binds to the D1 domain of VCP/p97, thereby inhibiting its function.[1] This inhibition has been shown to suppress the enhanced migration of fibroblasts when co-cultured with cancer cells, a process relevant to cancer metastasis.[1][2] VCP/p97 is a crucial component of cellular protein homeostasis, involved in processes such as the ubiquitin-proteasome system, endoplasmic reticulum-associated degradation (ERAD), and autophagy.[3][4][5]

Q2: I am having trouble dissolving this compound in my aqueous buffer for experiments. What is the recommended procedure?

A2: this compound has low solubility in aqueous media. The recommended method for preparing this compound for in vitro experiments is to first create a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) has been successfully used for this purpose.[2][6] This stock solution can then be diluted to the final desired concentration in your aqueous experimental medium.

Q3: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What can I do to prevent this?

A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for compounds with low aqueous solubility. Here are several troubleshooting steps you can take:

  • Lower the Final Concentration: Your experimental design may still be effective at a lower, more soluble concentration of this compound.

  • Optimize the Dilution Method: Add the DMSO stock solution to your aqueous buffer drop-wise while vortexing or stirring. This rapid mixing can prevent the formation of localized high concentrations that lead to precipitation.

  • Adjust the Final DMSO Concentration: While minimizing the final DMSO concentration is ideal to avoid solvent effects on your cells, a slightly higher concentration (e.g., up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control (DMSO alone) in your experiments to account for any solvent effects.

  • Use a Surfactant: For certain applications, the inclusion of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the final aqueous medium can help to maintain the solubility of hydrophobic compounds. The compatibility of any surfactant with your specific assay should be validated.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in aqueous buffer. Low intrinsic aqueous solubility of this compound.Prepare a concentrated stock solution in 100% DMSO.[2][6]
Precipitate forms upon dilution of DMSO stock into cell culture medium or buffer. The final concentration of this compound exceeds its solubility limit in the aqueous medium.- Decrease the final concentration of this compound. - Ensure the final DMSO concentration is sufficient to maintain solubility, but not high enough to cause cellular toxicity (typically ≤ 0.5%). - Add the DMSO stock to the aqueous medium slowly while vortexing. - Consider the use of solubility-enhancing excipients if compatible with your experimental system.
Inconsistent experimental results. Potential precipitation of this compound leading to inaccurate concentrations.- Visually inspect your final solution for any signs of precipitation before each experiment. - Prepare fresh dilutions from the DMSO stock for each experiment. - Ensure thorough mixing of the final solution.
Observed cellular toxicity. High concentration of DMSO in the final solution.Keep the final DMSO concentration in your cell culture medium as low as possible, ideally below 0.1%. Always include a vehicle control with the same final DMSO concentration as your experimental samples.

Quantitative Data Summary

The following table summarizes the concentrations of this compound used in published cell migration and proliferation assays.

ParameterCell LinesConcentrationObservationReference
Inhibition of Fibroblast MigrationNIH3T3 co-cultured with MCF7≥ 1 µMSignificant decrease in cell migration.[2][6]
CytotoxicityNIH3T3 and MCF7Up to 9 µMNo inhibition of cell growth observed after 48 hours.[2][6]

Experimental Protocols

Preparation of this compound Stock Solution

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO, sterile, cell culture grade).

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound powder in sterile DMSO. For example, if the molecular weight of this compound is 312.35 g/mol , dissolve 3.12 mg in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.[6]

Cell-Based Assay Protocol (General)

This protocol provides a general workflow for treating adherent cells with this compound. Specific details may need to be optimized for your particular cell line and assay.

  • Cell Seeding: Plate your cells in a suitable culture vessel (e.g., 96-well plate, 6-well plate) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the this compound DMSO stock solution.

    • Prepare serial dilutions of the this compound stock solution in your complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you would dilute a 10 mM stock solution 1:1000 in the culture medium.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add the prepared media containing the different concentrations of this compound (and the vehicle control) to the respective wells.

    • Return the cells to the incubator for the desired treatment duration.

  • Assay Endpoint: Following incubation, proceed with your specific downstream analysis (e.g., cell migration assay, viability assay, western blotting).

Visualizations

Signaling Pathway of VCP/p97 Inhibition by this compound

VCP_p97_Inhibition_by_this compound cluster_0 Cellular Processes UPS Ubiquitin-Proteasome System ERAD ER-Associated Degradation Autophagy Autophagy Migration Cell Migration VCP VCP/p97 VCP->UPS regulates VCP->ERAD regulates VCP->Autophagy regulates VCP->Migration promotes This compound This compound This compound->VCP inhibits

Caption: Inhibition of VCP/p97 by this compound disrupts key cellular pathways.

Experimental Workflow for Assessing this compound Solubility and Efficacy

NPD8733_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_troubleshoot Troubleshooting A Prepare 10 mM This compound Stock in DMSO B Dilute Stock in Aqueous Medium (with vortexing) A->B C Treat Cells with Final Concentrations B->C F Precipitation Observed? B->F D Incubate for Desired Time C->D E Assess Endpoint (e.g., Migration, Viability) D->E F->C No G Lower Final Concentration F->G Yes G->B H Optimize Dilution Method H->B

Caption: A logical workflow for preparing and testing this compound in cell-based assays.

References

Technical Support Center: Troubleshooting NPD8733 Pulldown Assay Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing NPD8733 in pulldown assays. The information is tailored for scientists and drug development professionals to help diagnose and resolve common issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known target?

This compound is a small molecule inhibitor that has been identified to bind directly to Valosin-containing protein (VCP), also known as p97. Specifically, it interacts with the D1 domain of VCP.[1][2][3] This interaction is believed to inhibit VCP's function, which is involved in various cellular activities, including protein quality control.[4][5]

Q2: What is the principle of an this compound pulldown assay?

In an this compound pulldown assay, the small molecule is typically immobilized on beads. These beads are then incubated with a cell lysate or a purified protein solution. If a protein in the lysate binds to this compound, it will be "pulled down" with the beads. After washing away non-bound proteins, the captured proteins can be eluted and identified, typically by mass spectrometry or Western blotting. This technique was instrumental in identifying VCP/p97 as the primary target of this compound.[1][3]

Q3: What is a suitable negative control for an this compound pulldown experiment?

A structurally similar but biologically inactive derivative, such as NPD8126, is an excellent negative control.[1][2] This helps to distinguish specific binding to this compound from non-specific interactions with the bead matrix or the chemical scaffold. Additionally, using beads without any immobilized compound is a necessary control to identify proteins that bind non-specifically to the beads themselves.[6][7]

Q4: How can I confirm that the pulldown of my target protein is specific to this compound?

To confirm specificity, you should observe a significant enrichment of your target protein in the this compound pulldown compared to the negative controls (e.g., NPD8126-beads and beads-only).[1] Competition assays, where you add an excess of free this compound to the lysate before the pulldown, can also be performed. The free compound should compete with the immobilized this compound for binding to the target protein, leading to a reduced amount of pulled-down protein.

Troubleshooting Guide

This guide addresses common problems encountered during this compound pulldown assays in a question-and-answer format.

ProblemPossible CauseRecommended Solution
No or Weak Signal for Target Protein (VCP/p97) Inefficient Lysis: The target protein is not being efficiently extracted from the cells.Use a lysis buffer compatible with maintaining protein-protein interactions. Sonication may be required to ensure complete cell lysis, especially for nuclear and membrane-associated proteins.[8]
Weak or Transient Interaction: The interaction between this compound and the target is not stable enough to survive the washing steps.Decrease the number of washes or reduce the ionic strength (salt concentration) of the wash buffer.[9]
Low Target Protein Expression: The target protein is not abundant enough in the cell lysate.Ensure that the chosen cell line expresses sufficient levels of the target protein. You may need to use a larger amount of cell lysate for the pulldown.[8][9]
High Background/Non-Specific Binding Proteins Binding to Beads: Many proteins are non-specifically binding to the affinity beads.Pre-clear the lysate by incubating it with beads alone before performing the pulldown with this compound-beads. This will help remove proteins that have a high affinity for the bead matrix.[6][10]
Hydrophobic or Ionic Interactions: Non-specific binding is occurring due to hydrophobic or ionic interactions with the compound or linker.Increase the stringency of the wash buffer by adding a non-ionic detergent (e.g., 0.1% Tween-20) or by moderately increasing the salt concentration.[11]
Contaminating Nucleic Acids: Nucleic acids can mediate indirect interactions between proteins and the bait.Treat the cell lysate with a nuclease, such as DNase or RNase, to eliminate contaminating nucleic acids that can cause false-positive results.[12]
False Positives in Mass Spectrometry Results Contaminating Proteins: Highly abundant cellular proteins (e.g., cytoskeletal proteins, heat shock proteins) are often pulled down non-specifically.Use a depletion resin to remove common non-specific binding proteins from the cell extract before the pulldown assay.[13] Compare your protein list to the results from your negative control experiments to identify and subtract non-specific binders.
Interaction Mediated by Another Protein: The identified protein is not directly binding to this compound but is part of a complex with the true target.While a pulldown assay is designed to identify interaction partners, further validation using techniques like in vitro binding assays with purified proteins is necessary to confirm a direct interaction.[14]
Inconsistent Results Variability in Experimental Conditions: Minor variations in incubation times, temperatures, or washing steps can lead to inconsistent outcomes.Standardize all steps of the protocol and ensure consistent execution between experiments.
Protein Degradation: The target protein or its interaction partners are being degraded during the experiment.Always use fresh protease inhibitors in your lysis buffer. Keep samples on ice or at 4°C throughout the procedure to minimize protease activity.[15]

Experimental Protocols

Representative Protocol for this compound Pulldown Assay

This protocol is a generalized procedure and may require optimization for specific experimental conditions.

  • Preparation of this compound-conjugated Beads:

    • Covalently link this compound and the negative control compound (e.g., NPD8126) to activated beads (e.g., NHS-activated sepharose) according to the manufacturer's instructions.

    • Prepare a beads-only control by blocking the reactive groups on the beads without adding any compound.

    • Wash the beads extensively to remove any unbound compound.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease inhibitors).

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant is the protein extract.

  • Pre-clearing the Lysate:

    • Add the beads-only control to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.

    • Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube.

  • Pulldown:

    • Add the this compound-conjugated beads and the negative control beads to separate aliquots of the pre-cleared lysate.

    • Incubate for 3 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with wash buffer (e.g., lysis buffer with a lower concentration of detergent). After each wash, pellet the beads and carefully remove the supernatant.

  • Elution:

    • Elute the bound proteins by adding an appropriate elution buffer (e.g., SDS-PAGE sample buffer) and boiling for 5-10 minutes.

    • Alternatively, for mass spectrometry analysis, use a compatible elution buffer such as a low pH solution or a buffer containing a high concentration of a competing agent.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting using an antibody against the expected target (e.g., anti-VCP/p97).

    • For identification of unknown interaction partners, submit the eluted sample for mass spectrometry analysis.

Visualizations

NPD8733_Pulldown_Workflow This compound Pulldown Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_beads Immobilize this compound and Controls on Beads bind Incubate Lysate with This compound-Beads prep_beads->bind prep_lysate Prepare Cell Lysate preclear Pre-clear Lysate with Control Beads prep_lysate->preclear preclear->bind wash Wash Beads to Remove Non-specific Binders bind->wash elute Elute Bound Proteins wash->elute sds_page SDS-PAGE elute->sds_page western Western Blot sds_page->western mass_spec Mass Spectrometry sds_page->mass_spec

Caption: Workflow of an this compound pulldown experiment.

VCP_Signaling_Pathway Simplified VCP/p97 Function This compound This compound VCP VCP/p97 (D1 Domain) This compound->VCP Inhibits Proteasome Proteasome VCP->Proteasome Delivers Substrate Cellular_Processes Various Cellular Processes VCP->Cellular_Processes Ub_Substrate Ubiquitinated Substrate Ub_Substrate->VCP Binds Degradation Protein Degradation Proteasome->Degradation

Caption: Inhibition of VCP/p97 function by this compound.

Troubleshooting_Flowchart Pulldown Troubleshooting Logic decision decision solution solution start Start Troubleshooting q1 Target protein visible in input lysate? start->q1 q2 High background in negative control? q1->q2 Yes sol1 Check protein expression and lysis efficiency q1->sol1 No q3 Weak or no signal in pulldown? q2->q3 No sol2 Increase wash stringency Pre-clear lysate q2->sol2 Yes sol3 Decrease wash stringency Increase lysate amount q3->sol3 Yes

Caption: Decision tree for troubleshooting pulldown results.

References

Technical Support Center: Optimizing NPD8733 Dosage for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of NPD8733, a small molecule inhibitor of valosin-containing protein (VCP)/p97, for specific cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the Valosin-Containing Protein (VCP), also known as p97. It specifically binds to the D1 domain of VCP.[1][2] VCP/p97 is an ATPase associated with diverse cellular activities (AAA+) that plays a critical role in protein homeostasis, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy.[3][4] By inhibiting VCP/p97, this compound can disrupt these processes, leading to an accumulation of misfolded proteins, induction of the unfolded protein response (UPR), and ultimately, cancer cell death.[3][4]

Q2: What are the known cellular effects of inhibiting VCP/p97 in cancer cells?

A2: Inhibition of VCP/p97 in cancer cells has been shown to induce a range of anti-tumor effects, including:

  • Apoptosis: Triggering programmed cell death.[5]

  • Cell Cycle Arrest: Halting the proliferation of cancer cells.

  • Inhibition of Metastasis: VCP/p97 is implicated in pathways that are important for cancer cell migration and invasion.[6][7]

  • Induction of Proteotoxic Stress: Causing the accumulation of toxic protein aggregates within the cell.[3]

Q3: Is there a recommended starting concentration for this compound in a new cancer cell line?

A3: For a new cancer cell line, it is crucial to perform a dose-response study to determine the optimal concentration. Based on initial studies, this compound has been shown to inhibit cancer cell-accelerated fibroblast migration at concentrations of 1 µM and higher.[1][8] However, in a 48-hour cell proliferation assay, this compound at concentrations up to 9 µM did not inhibit the growth of MCF7 breast cancer cells.[1][8] This suggests that for direct cytotoxic effects, higher concentrations may be necessary.

As a starting point for a dose-response experiment, a range of 1 µM to 50 µM is recommended. It is essential to include a vehicle control (e.g., DMSO) and a positive control if available.

Q4: How long should I treat my cells with this compound?

A4: The optimal treatment duration will depend on your specific cancer cell line and the experimental endpoint. A common starting point for in vitro cell-based assays is 24 to 72 hours. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal duration for observing the desired effect, whether it be apoptosis, inhibition of proliferation, or other cellular changes.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant effect on cell viability observed. Insufficient Concentration: The concentration of this compound may be too low to induce a cytotoxic effect in your specific cell line.Perform a dose-response curve with a wider and higher concentration range (e.g., up to 100 µM).
Cell Line Resistance: The cancer cell line may be inherently resistant to VCP/p97 inhibition.Test this compound on a known sensitive cell line as a positive control. Consider combination therapies with other anti-cancer agents.
Short Treatment Duration: The incubation time may not be sufficient to observe a significant effect.Conduct a time-course experiment, extending the treatment duration (e.g., up to 72 or 96 hours).
Compound Instability: this compound may be unstable in your culture medium over long incubation periods.Prepare fresh dilutions of this compound for each experiment. Minimize the exposure of the stock solution to light and repeated freeze-thaw cycles.
High variability between replicate wells. Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results.Ensure proper cell counting and mixing before seeding. Check for cell clumping.
Edge Effects in Multi-well Plates: Wells on the perimeter of the plate can be prone to evaporation, leading to altered compound concentrations.Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.
Pipetting Errors: Inaccurate pipetting of the compound or reagents.Use calibrated pipettes and ensure proper pipetting technique.
Unexpected cell morphology or toxicity in control wells. Vehicle (e.g., DMSO) Toxicity: The concentration of the vehicle may be too high for your cell line.Ensure the final concentration of the vehicle is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).
Contamination: Bacterial or fungal contamination in the cell culture.Regularly check cell cultures for signs of contamination. Practice good aseptic technique.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of VCP/p97 Inhibitors in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known VCP/p97 inhibitors across different cancer cell lines. This data can serve as a reference for the expected potency of VCP/p97 inhibition.

Compound Cell Line Cancer Type IC50 (µM) Assay Duration (h)
PPAHCT116Colorectal Cancer2.7Not Specified
PPAHeLaCervical Cancer6.1Not Specified
PPARPMI8226Multiple Myeloma3.4Not Specified
Compound 6HCT116Colorectal Cancer0.24 - 6.948
Compound 6RPMI-8226Multiple Myeloma0.24 - 6.948
FQ393HCT-116Colorectal Cancer0.90 ± 0.11 (ATPase inhibition)Not Applicable
CB-5083HCT116Colorectal CancerPotent (specific value not stated)Not Specified
NMS-873HCT116Colorectal CancerPotent (specific value not stated)Not Specified
DBeQHCT116Colorectal CancerPotent (specific value not stated)Not Specified

Note: Data for this compound's direct anti-proliferative IC50 is not currently available in the public domain. The provided data for other VCP/p97 inhibitors can be used as a general guide.[9][10][11]

Experimental Protocols

Cell Viability Assay (WST-8 Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • WST-8 reagent (e.g., CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • WST-8 Addition: Add 10 µL of WST-8 reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Plot the cell viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (and a vehicle control) for the determined optimal duration.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[12]

Mandatory Visualization

Signaling Pathways

VCP_p97_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects This compound This compound VCP_p97 VCP_p97 This compound->VCP_p97 Inhibits Ubiquitinated_Proteins Ubiquitinated_Proteins VCP_p97->Ubiquitinated_Proteins Processes ERAD ER-Associated Degradation VCP_p97->ERAD Regulates NF_kB_Pathway NF-κB Pathway VCP_p97->NF_kB_Pathway Regulates Cell_Cycle_Arrest Cell Cycle Arrest VCP_p97->Cell_Cycle_Arrest Inhibition leads to Proteasome Proteasome Ubiquitinated_Proteins->Proteasome Degradation UPR Unfolded Protein Response ERAD->UPR Impacts Apoptosis Apoptosis UPR->Apoptosis NF_kB_Pathway->Apoptosis Inhibits

Experimental Workflow

Experimental_Workflow Start Start Cell_Line_Selection Select Cancer Cell Line Start->Cell_Line_Selection Dose_Response Dose-Response Assay (e.g., WST-8) Cell_Line_Selection->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Time_Course Time-Course Experiment Determine_IC50->Time_Course Optimal_Conditions Determine Optimal Concentration & Time Time_Course->Optimal_Conditions Functional_Assays Functional Assays (Apoptosis, Cell Cycle) Optimal_Conditions->Functional_Assays Data_Analysis Data Analysis & Interpretation Functional_Assays->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: Understanding NPD8733 and its Modest ATPase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides researchers, scientists, and drug development professionals with detailed information on the compound NPD8733, focusing on its mechanism of action as a modest ATPase inhibitor of Valosin-containing protein (VCP/p97).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule compound identified from the RIKEN Natural Products Depository chemical library.[1] Its primary molecular target is Valosin-containing protein (VCP), also known as p97, a member of the ATPase Associated with diverse cellular Activities (AAA+) family of proteins.[2][1] this compound was identified as an inhibitor of cancer cell-enhanced fibroblast migration.[2][1]

Q2: How does this compound interact with its target protein, VCP/p97?

A2: this compound specifically binds to the D1 domain of the VCP/p97 protein.[1] VCP is composed of several domains, including two ATPase domains, D1 and D2.[3] While the D2 domain is the primary driver of ATPase activity, the D1 domain also possesses ATPase function and is crucial for the protein's overall function, including oligomerization.[2][4] The binding of this compound to this D1 domain is the basis of its inhibitory effect.[2]

Q3: What does "modest ATPase inhibition" mean in the context of this compound?

A3: "Modest ATPase inhibition" signifies that this compound has a weak or partial inhibitory effect on the ATP-hydrolyzing function of VCP/p97. Experimental data shows that even at a high concentration of 100 μM, this compound could not achieve 50% inhibition of VCP's ATPase activity.[2] This is in contrast to potent inhibitors that would achieve 50% inhibition (the IC50 value) at much lower concentrations. The observed biological effect of this compound—inhibiting fibroblast migration—occurs at concentrations much lower than those that modestly affect ATPase activity, suggesting its mechanism may not be solely dependent on ATPase inhibition.[2]

Q4: What are the known cellular processes regulated by VCP/p97, the target of this compound?

A4: VCP/p97 is a critical regulator of protein homeostasis and is involved in a wide array of cellular activities.[2][4] Key functions include protein degradation via the ubiquitin-proteasome system, endoplasmic reticulum-associated degradation (ERAD), autophagy, and apoptosis.[2][4] It also plays a role in DNA damage repair and cell cycle regulation. By targeting VCP, compounds like this compound can disrupt these fundamental processes, which are often exploited by cancer cells for survival and proliferation.[4][5]

Q5: My experiment shows a clear cellular phenotype with this compound, but my ATPase assay shows only weak inhibition. Is this expected?

A5: Yes, this is consistent with published findings. The research on this compound indicates that its potent biological effects, such as inhibiting fibroblast migration, are observed at concentrations where ATPase inhibition is minimal.[2] This suggests that the binding of this compound to the D1 domain may interfere with other functions of VCP/p97, such as protein-protein interactions or conformational changes required for its activity, rather than directly and potently blocking ATP hydrolysis. The mechanism of inhibition is not fully elucidated and may extend beyond direct ATPase enzymatic suppression.[2]

Quantitative Data Summary

The following table summarizes the reported quantitative effect of this compound on the ATPase activity of its target, VCP/p97.

CompoundTargetParameterValueInterpretation
This compoundVCP/p97% Inhibition<50% at 100 µMModest/Weak Inhibitor

Table 1: Quantitative analysis of this compound's inhibitory effect on VCP/p97 ATPase activity. Data indicates that a 50% inhibition level was not reached even at high compound concentrations, classifying it as a modest inhibitor.[2]

Experimental Protocols

Protocol: In Vitro ATPase Activity Inhibition Assay

This is a generalized protocol for measuring the effect of an inhibitor like this compound on VCP/p97 ATPase activity. This type of assay quantifies the rate of ATP hydrolysis by measuring the production of ADP or inorganic phosphate.

1. Materials and Reagents:

  • Recombinant human VCP/p97 protein

  • This compound (or other test inhibitor) dissolved in DMSO

  • Assay Buffer: (e.g., 20 mM HEPES, pH 7.5, 150 mM KCl, 5 mM MgCl2, 0.5 mM TCEP)

  • ATP solution (e.g., 1 mM stock in assay buffer)

  • ATPase activity detection kit (e.g., ADP-Glo™, Phosphate-Glo™)

  • 96-well or 384-well microplates (white, opaque for luminescence)

  • Plate reader capable of luminescence detection

2. Experimental Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 1 mM. Then, create a series of dilutions in the assay buffer to achieve final desired concentrations (e.g., 0.1 µM to 100 µM). Remember to include a DMSO-only control (vehicle control).

  • Reaction Setup:

    • To each well of the microplate, add 5 µL of the diluted compound or vehicle control.

    • Add 10 µL of recombinant VCP/p97 protein diluted in assay buffer to each well.

    • Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction:

    • Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near its Michaelis constant (Km) for VCP/p97 for competitive inhibitor studies.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the enzymatic reaction.

  • Detection:

    • Stop the reaction and measure the amount of product (ADP or phosphate) generated according to the manufacturer's instructions for the chosen detection kit. For an ADP-Glo™ assay, this involves adding an ADP-Glo™ reagent to deplete remaining ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then measured via a luciferase reaction.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme).

    • Normalize the data to the vehicle control (DMSO), which represents 100% ATPase activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • If possible, fit the data to a dose-response curve to calculate an IC50 value (the concentration at which 50% of enzyme activity is inhibited). For this compound, a full curve reaching 50% inhibition may not be achievable.[2]

Visualizations

VCP_Pathway cluster_stress Cellular Stress (e.g., Proteotoxic) cluster_vcp VCP/p97 Cycle Stress Misfolded Proteins (ERAD Substrates) Ub_Proteins Polyubiquitinated Substrates Stress->Ub_Proteins Ubiquitination VCP VCP/p97 Hexamer ATP ATP VCP->ATP Binds ADP ADP + Pi VCP->ADP Releases Proteasome 26S Proteasome VCP->Proteasome Unfolds & Delivers Substrate ATP->VCP Hydrolysis Ub_Proteins->VCP Recruitment Proteasome->Stress Degradation & Restores Homeostasis This compound This compound This compound->VCP Binds D1 Domain (Modest Inhibition)

Caption: VCP/p97's role in protein homeostasis and the inhibitory action of this compound.

Experimental_Workflow cluster_screening Screening & Identification cluster_target_id Target Identification cluster_validation Mechanism of Action Screen 1. High-Throughput Screen (e.g., Cell Migration Assay) Hit 2. Identify Hit Compound (this compound) Screen->Hit PullDown 3. Affinity Pulldown Assay (Immobilized this compound) Hit->PullDown Proteomics 4. Mass Spectrometry (Identify VCP/p97) PullDown->Proteomics Binding 5. Binding Domain Mapping (VCP Truncation Variants) Proteomics->Binding ATPase 6. In Vitro ATPase Assay (Measure Inhibition) Binding->ATPase

Caption: Workflow for identifying and characterizing a small molecule inhibitor like this compound.

References

Technical Support Center: Troubleshooting NPD8733 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with the novel compound NPD8733 at high concentrations. The following information offers troubleshooting strategies, frequently asked questions, and detailed experimental protocols to help identify the cause of cytotoxicity and mitigate its effects.

Frequently Asked Questions (FAQs)

Q1: What are the potential causes of high-concentration cytotoxicity observed with this compound?

A1: High-concentration cytotoxicity of a novel compound like this compound can stem from several factors:

  • On-target effects: The cytotoxic effect may be an extension of the compound's intended pharmacological activity.[1]

  • Off-target effects: this compound might be interacting with unintended cellular targets, leading to toxic outcomes.[1][2] This is a common issue with small molecule inhibitors.

  • Compound Precipitation: At high concentrations, this compound may be precipitating out of the solution in the cell culture medium. These precipitates can be directly toxic to cells or interfere with nutrient availability.[3][4]

  • Solvent Toxicity: If a solvent like DMSO is used to dissolve this compound, high concentrations of the solvent itself can be toxic to cells.[5]

  • Metabolite Toxicity: The metabolic breakdown of this compound by cells could produce toxic byproducts.[6][7]

  • Induction of Apoptosis or Necrosis: High concentrations of this compound may be triggering programmed cell death (apoptosis) or uncontrolled cell death (necrosis) through various signaling pathways.[8][9][10]

Q2: How can I determine if this compound is precipitating in my cell culture?

A2: Visually inspect the culture medium for any signs of cloudiness, crystals, or particulate matter after adding this compound. You can also view the culture plate under a microscope to look for precipitates. It is also good practice to prepare the highest concentration of this compound in your cell culture medium in a cell-free plate and observe it over the duration of your experiment for any signs of precipitation.[4]

Q3: What is the difference between apoptosis and necrosis, and why is it important to distinguish between them?

A3: Apoptosis is a form of programmed cell death that is generally controlled and does not elicit an inflammatory response.[9][10] Necrosis, on the other hand, is a form of uncontrolled cell death that results from acute cellular injury and often triggers inflammation.[9][10] Distinguishing between these two modes of cell death can provide insights into the mechanism of this compound's cytotoxicity. For example, apoptosis might suggest the activation of specific signaling pathways, while necrosis could indicate more general cellular damage.[8][11]

Q4: How can I reduce the off-target effects of this compound?

A4: Minimizing off-target effects often involves a combination of strategies:

  • Dose-Response Experiments: Use the lowest effective concentration of the inhibitor that achieves the desired on-target effect.[2]

  • Orthogonal Validation: Confirm the observed phenotype using a structurally different inhibitor for the same target, if available.[2]

  • Genetic Validation: Use techniques like CRISPR-Cas9 to knock out the intended target and see if the phenotype matches that of this compound treatment.[2]

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshooting cytotoxicity issues with this compound.

Issue 1: High levels of cell death observed at high concentrations of this compound.

Possible Cause & Solution

Possible Cause Suggested Solution
Compound Precipitation Visually inspect the culture medium for precipitates. If observed, try lowering the concentration of this compound, using a different solvent, or employing a solubilizing agent.[3][4]
Solvent Toxicity Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used for the highest concentration of this compound to determine if the solvent is the source of toxicity.[5]
On-target or Off-target Cytotoxicity Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration). A large window between the IC50 and CC50 suggests a potentially viable therapeutic window.
Induction of Apoptosis or Necrosis Conduct assays to distinguish between apoptotic and necrotic cell death, such as Annexin V/Propidium Iodide staining followed by flow cytometry.[8][11]
Issue 2: Inconsistent results between experiments.

Possible Cause & Solution

Possible Cause Suggested Solution
Inconsistent Compound Preparation Ensure this compound stock solutions are prepared fresh and that serial dilutions are accurate. Avoid repeated freeze-thaw cycles of the stock solution.[5]
Cell Health and Density Maintain consistent cell passage numbers and seeding densities between experiments. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Variability in Incubation Time Use a consistent incubation time for all experiments.

Data Presentation

Table 1: Hypothetical IC50 and CC50 Values for this compound in Different Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)CC50 (µM)Therapeutic Index (CC50/IC50)
Cell Line ABreast Cancer4855010
Cell Line BLung Cancer4810303
Cell Line CColon Cancer4828040

Table 2: Example Data from a Cell Viability Assay (MTT)

This compound Conc. (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25100
11.1894.4
100.8568
500.3124.8
1000.1512

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

Materials:

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[14]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[14]

  • Shake the plate for 15 minutes on an orbital shaker.

  • Measure the absorbance at 570 nm using a microplate reader.[14]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.[15][16]

Materials:

  • This compound stock solution

  • LDH cytotoxicity assay kit

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Treat cells with serial dilutions of this compound and a vehicle control.

  • Incubate for the desired treatment period.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.[14]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14]

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[14]

  • Incubate at room temperature for 30 minutes, protected from light.[14]

  • Add 50 µL of the stop solution provided in the kit.[14]

  • Measure the absorbance at 490 nm using a microplate reader.[14]

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17]

Materials:

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Complete cell culture medium

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within 1 hour.

Visualizations

Cytotoxicity_Troubleshooting_Workflow Start High Cytotoxicity Observed with this compound Check_Precipitation Check for Compound Precipitation Start->Check_Precipitation Precipitation_Observed Precipitation Observed? Check_Precipitation->Precipitation_Observed Optimize_Solubility Optimize Solubility: - Lower Concentration - Change Solvent - Use Solubilizing Agent Precipitation_Observed->Optimize_Solubility Yes No_Precipitation No Precipitation Precipitation_Observed->No_Precipitation No Optimize_Solubility->Check_Precipitation Vehicle_Control Run Vehicle Control (e.g., DMSO only) No_Precipitation->Vehicle_Control Solvent_Toxic Solvent Toxic? Vehicle_Control->Solvent_Toxic Change_Solvent Use Alternative Solvent or Lower Concentration Solvent_Toxic->Change_Solvent Yes Solvent_Not_Toxic Solvent Not Toxic Solvent_Toxic->Solvent_Not_Toxic No Change_Solvent->Vehicle_Control Dose_Response Perform Dose-Response Assays (e.g., MTT, LDH) Solvent_Not_Toxic->Dose_Response Determine_CC50 Determine CC50 Dose_Response->Determine_CC50 Mechanism_Assays Investigate Mechanism: - Apoptosis vs. Necrosis (Annexin V/PI Staining) Determine_CC50->Mechanism_Assays Analyze_Results Analyze Results and Refine Experimental Design Mechanism_Assays->Analyze_Results

Caption: Troubleshooting workflow for addressing high cytotoxicity of this compound.

Apoptosis_vs_Necrosis_Pathway cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) Apoptosis_Stimulus This compound (High Concentration) Caspase_Activation Caspase Activation Apoptosis_Stimulus->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptotic_Bodies Formation of Apoptotic Bodies DNA_Fragmentation->Apoptotic_Bodies No_Inflammation No Inflammation Apoptotic_Bodies->No_Inflammation Necrosis_Stimulus This compound (Very High Concentration/ Precipitation) Membrane_Damage Cell Membrane Damage Necrosis_Stimulus->Membrane_Damage Cell_Lysis Cell Lysis Membrane_Damage->Cell_Lysis Release_Contents Release of Intracellular Contents Cell_Lysis->Release_Contents Inflammation Inflammation Release_Contents->Inflammation

Caption: Simplified signaling pathways for apoptosis versus necrosis.

References

refining NPD8733 treatment conditions for reproducible results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals refine NPD8733 treatment conditions for reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule that inhibits the function of Valosin-Containing Protein (VCP/p97), a member of the ATPase-associated with diverse cellular activities (AAA+) protein family.[1][2] It directly binds to the D1 domain of VCP.[1][2] This interaction is believed to inhibit VCP's function, which is crucial for various cellular processes, including the enhanced migration of fibroblasts when co-cultured with cancer cells.[1][2]

Q2: Does this compound inhibit the ATPase activity of VCP/p97?

A2: this compound binds to the D1 domain of VCP, which has minor ATPase activity compared to the D2 domain.[1][3] Studies have shown that this compound has only modest inhibitory effects on the ATPase activity of VCP.[1][3] The D2 domain is responsible for the major ATPase activity of the VCP enzyme.[4]

Q3: What is the recommended concentration range for this compound in cell culture experiments?

A3: The effective concentration of this compound can vary depending on the cell type and experimental endpoint. In co-culture migration assays with NIH3T3 fibroblasts and MCF7 breast cancer cells, a significant decrease in fibroblast migration was observed at concentrations of 1 µM and higher. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Q4: Is this compound cytotoxic to cells?

A4: In studies with NIH3T3 and MCF7 cells, this compound did not show significant inhibition of cell growth at concentrations up to 9 µM in a 48-hour WST8 proliferation assay. However, cytotoxicity should be assessed for each cell line and experimental condition, as effects may vary.

Q5: What signaling pathways are affected by this compound treatment?

A5: By inhibiting VCP/p97, this compound can potentially impact multiple signaling pathways. VCP/p97 is a key player in the ubiquitin-proteasome system (UPS) and autophagy, regulating the degradation of a wide range of proteins.[5][6][7] It has also been implicated in the regulation of cell motility through the Rho-ROCK pathway.[8] Inhibition of VCP/p97 can lead to endoplasmic reticulum (ER) stress and activation of the unfolded protein response (UPR).[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in cell migration assay results. Inconsistent cell density, serum concentration, or scratch width (for wound healing assays).Standardize cell seeding density and ensure monolayer confluence. Use consistent serum concentrations in upper and lower chambers for Transwell assays. For wound healing assays, use a consistent tool to create uniform scratches.
Cell line passage number.Use cells within a consistent and low passage number range, as cell characteristics can change over time.
Purity and stability of this compound.Ensure the compound is of high purity and has been stored correctly. Prepare fresh dilutions from a stock solution for each experiment.
No significant effect of this compound on cell migration. Suboptimal concentration of this compound.Perform a dose-response experiment to determine the optimal concentration for your cell line.
Insufficient treatment duration.Optimize the treatment duration. For migration assays, this could range from several hours to over 24 hours.
Cell line insensitivity.The role of VCP/p97 in migration may be less critical in the cell line being used. Consider using a positive control (e.g., siRNA against VCP/p97) to confirm the role of the target.
Observed cytotoxicity at expected effective concentrations. Cell line is particularly sensitive to VCP/p97 inhibition.Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 and use concentrations below this for functional assays.
Off-target effects.While this compound is reported to be specific for VCP, off-target effects are always a possibility. Compare results with other VCP/p97 inhibitors or siRNA knockdown.
Unexpected changes in protein expression or cell morphology. Induction of ER stress and the Unfolded Protein Response (UPR).Inhibition of VCP/p97 is known to cause ER stress.[9] Monitor markers of ER stress (e.g., BiP, CHOP) by western blot or qPCR.
Alterations in the ubiquitin-proteasome system (UPS).VCP/p97 is a key component of the UPS.[5][6][7] Inhibition can lead to the accumulation of poly-ubiquitinated proteins. This can be assessed by western blotting for ubiquitin.

Experimental Protocols

Wound Healing Co-culture Assay
  • Seed NIH3T3 fibroblasts in a 6-well plate.

  • Once the fibroblasts reach confluence, seed MCF7 breast cancer cells on top of the fibroblast monolayer.

  • Allow the co-culture to grow overnight.

  • Create a scratch in the cell monolayer using a sterile p200 pipette tip.

  • Wash with PBS to remove detached cells.

  • Add fresh medium containing 1% FCS and the desired concentrations of this compound.

  • Capture images of the wound at 0 hours and 24 hours.

  • Measure the wound closure area to quantify cell migration.

Transwell Migration Assay
  • Seed NIH3T3 cells in the upper chamber of a Transwell insert (8 µm pore size) in serum-free medium.

  • If performing a co-culture experiment, MCF7 cells can be seeded in the bottom chamber.

  • Add medium containing 10% FCS to the bottom chamber as a chemoattractant.

  • Add different concentrations of this compound to both the upper and lower chambers.

  • Incubate for 24 hours to allow for cell migration.

  • Remove non-migrated cells from the top of the insert with a cotton swab.

  • Fix and stain the migrated cells on the bottom of the membrane with crystal violet.

  • Count the number of migrated cells in several fields of view under a microscope.

VCP/p97 ATPase Activity Assay

This protocol is adapted from a bioluminescence-based assay.[3]

  • Prepare a 2.5x assay buffer (e.g., 125 mM Tris-HCl pH 7.5, 50 mM MgCl2, 2.5 mM DTT).

  • In a 96-well white plate, add 20 µL of 2.5x assay buffer to each well.

  • Add 10 µL of purified recombinant VCP/p97 protein to each well.

  • Add 10 µL of this compound at various concentrations (or a known inhibitor like DBeQ as a positive control). Include a DMSO vehicle control.

  • Incubate at room temperature for 60 minutes.

  • Initiate the reaction by adding 10 µL of 0.5 µM ATP.

  • Incubate at room temperature for 60 minutes.

  • Add 10 µL of a commercial kinase-glow reagent to measure the remaining ATP.

  • Incubate for 10 minutes in the dark.

  • Read the luminescence on a plate reader. The signal is inversely proportional to ATPase activity.

Data Presentation

Table 1: Effect of this compound on Cell Migration and Proliferation

Cell LineAssayConcentration (µM)Observation
NIH3T3 (co-cultured with MCF7)Wound Healing1, 3, 9Significant decrease in migration.
NIH3T3 (co-cultured with MCF7)Transwell Migration1, 3, 9Significant decrease in migration.
NIH3T3WST8 Proliferationup to 9No significant inhibition of growth.
MCF7WST8 Proliferationup to 9No significant inhibition of growth.

Visualizations

NPD8733_Mechanism_of_Action cluster_0 This compound This compound VCP VCP/p97 (D1 Domain) This compound->VCP Binds to VCP_Function VCP/p97 Function VCP->VCP_Function Inhibits Cell_Migration Enhanced Fibroblast Migration VCP_Function->Cell_Migration Promotes

This compound binds to and inhibits VCP/p97, leading to reduced cell migration.

VCP_Signaling_Pathways cluster_UPS Ubiquitin-Proteasome System cluster_Autophagy Autophagy cluster_Migration Cell Migration VCP VCP/p97 Proteasome Proteasome VCP->Proteasome Delivery Autophagosome Autophagosome Maturation VCP->Autophagosome Regulates RhoA RhoA VCP->RhoA Regulates Degradation UPS_Substrate Ubiquitinated Substrates UPS_Substrate->VCP Degradation Protein Degradation Proteasome->Degradation Lysosome Lysosome Autophagosome->Lysosome Fusion Autophagic_Degradation Autophagic Degradation Lysosome->Autophagic_Degradation ROCK ROCK RhoA->ROCK Actin Actin Cytoskeleton Remodeling ROCK->Actin

VCP/p97 is a central hub in several key cellular pathways.

Troubleshooting_Workflow Start Experiment Shows Unexpected Results Check_Reagents Verify this compound Integrity (Purity, Storage, Dilution) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Cell Density, Duration, etc.) Start->Check_Protocol Dose_Response Perform Dose-Response and Cytotoxicity Assays Check_Reagents->Dose_Response Check_Protocol->Dose_Response Positive_Control Use Positive Control (e.g., VCP/p97 siRNA) Dose_Response->Positive_Control If no effect is observed Mechanism_Check Assess Downstream Markers (ER Stress, Ubiquitination) Dose_Response->Mechanism_Check If unexpected effects are seen Result Reproducible Results Positive_Control->Result Mechanism_Check->Result

References

Technical Support Center: Overcoming Resistance to NPD8733 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the VCP/p97 inhibitor, NPD8733.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets Valosin-Containing Protein (VCP)/p97, a critical enzyme in protein homeostasis.[1][2] Specifically, this compound binds to the D1 domain of VCP/p97.[1][2] This inhibition disrupts cellular processes that are heavily reliant on VCP/p97 function, such as the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD), leading to an accumulation of misfolded proteins, induction of the unfolded protein response (UPR), and ultimately, cancer cell death.[3][4]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A2: While specific resistance mechanisms to this compound have not been extensively documented, based on resistance patterns observed with other VCP/p97 inhibitors, potential mechanisms include:

  • Mutations in the VCP/p97 gene: Similar to how mutations in the D2 domain confer resistance to ATP-competitive inhibitors like CB-5083, mutations within the D1 domain of VCP could potentially alter the binding affinity of this compound.[3]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways that promote cell survival and proliferation, thereby compensating for the inhibition of VCP/p97.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Alterations in the Unfolded Protein Response (UPR): Changes in the UPR pathway may allow cancer cells to tolerate the proteotoxic stress induced by this compound.

Q3: How can I determine if my cancer cells have developed resistance to this compound?

A3: To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value is a clear indicator of resistance.

Troubleshooting Guides

Problem 1: Increased IC50 value of this compound in our cell line over time.
Possible Cause Troubleshooting/Validation Steps
Development of acquired resistance 1. Confirm IC50 shift: Perform a dose-response curve with a wide range of this compound concentrations on both parental and suspected resistant cells. 2. Sequence the VCP gene: Isolate genomic DNA from both cell lines and sequence the D1 domain of the VCP gene to identify potential mutations. 3. Assess VCP/p97 expression levels: Perform Western blotting to compare the total VCP/p97 protein levels between the two cell lines.
Cell line contamination or misidentification 1. Cell line authentication: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Mycoplasma testing: Regularly test your cell cultures for mycoplasma contamination.
Problem 2: this compound treatment no longer induces markers of ER stress (e.g., ATF4, CHOP) in our cell line.
Possible Cause Troubleshooting/Validation Steps
Altered UPR signaling in resistant cells 1. Western blot analysis: Treat parental and resistant cells with this compound and probe for key UPR markers like ATF4, CHOP, and spliced XBP1. A diminished response in the resistant line is indicative of altered signaling. 2. Investigate upstream UPR sensors: Examine the activation status of IRE1, PERK, and ATF6.
Reduced intracellular concentration of this compound 1. Drug efflux pump inhibitor co-treatment: Treat resistant cells with this compound in combination with a broad-spectrum ABC transporter inhibitor (e.g., verapamil (B1683045) or tariquidar) to see if sensitivity is restored. 2. Measure intracellular drug concentration: If available, use techniques like mass spectrometry to quantify the intracellular levels of this compound in parental versus resistant cells.

Strategies to Overcome this compound Resistance

Strategy Description Experimental Approach
Combination Therapy Combine this compound with an inhibitor of a potential bypass signaling pathway.1. Identify upregulated pathways in resistant cells using RNA-seq or proteomic analysis. 2. Treat resistant cells with this compound in combination with an inhibitor targeting the identified pathway (e.g., a PI3K/Akt or MEK inhibitor). 3. Assess cell viability and apoptosis to determine synergistic effects.
Alternative VCP/p97 Inhibitors Utilize a VCP/p97 inhibitor with a different mechanism of action.1. Treat this compound-resistant cells with an ATP-competitive inhibitor (e.g., CB-5083), an allosteric inhibitor (e.g., NMS-873), or a covalent inhibitor.[1][5] 2. Determine the IC50 values of these alternative inhibitors in the resistant cell line.

Quantitative Data Summary

Table 1: IC50 Values of VCP/p97 Inhibitors in Sensitive and Resistant HCT116 Colorectal Cancer Cells

Compound Parental HCT116 IC50 (µM) CB-5083 Resistant HCT116 IC50 (µM) NMS-873 Resistant HCT116 IC50 (µM) Fold Resistance (Resistant/Parental)
CB-5083 ~0.3~21.6-~72
NMS-873 ~0.2-~0.9~4.5
PPA (covalent inhibitor) ~2.7Similar to parentalSimilar to parental~1

Data extrapolated from studies on CB-5083 and NMS-873 resistance.[6]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
  • Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound in the parental cancer cell line.

  • Initial drug exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.

  • Monitor cell viability: Observe the cells daily. A significant portion of the cells will die.

  • Recovery and expansion: Once the surviving cells begin to proliferate and reach approximately 70-80% confluency, passage them into a new flask with the same concentration of this compound.

  • Stepwise dose escalation: Gradually increase the concentration of this compound in the culture medium (e.g., 1.5 to 2-fold increments) with each subsequent passage as the cells become more tolerant.

  • Characterize the resistant phenotype: Periodically determine the IC50 of this compound in the treated cell population. A stable, significant increase in the IC50 (e.g., >10-fold) indicates the establishment of a resistant cell line.

  • Cryopreserve at multiple stages: It is crucial to freeze down vials of cells at different stages of the resistance induction process for future comparative studies.

Protocol 2: Western Blot Analysis for UPR Markers
  • Cell seeding: Seed both parental and this compound-resistant cells in 6-well plates and allow them to adhere overnight.

  • Drug treatment: Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the respective IC50 values for each cell line) for a predetermined time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Protein extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against UPR markers (e.g., ATF4, CHOP, and an antibody for a loading control like β-actin or GAPDH).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to the loading control to compare the expression of UPR markers between parental and resistant cells.

Visualizations

Potential Mechanisms of this compound Resistance cluster_direct Direct Target Alteration cluster_cellular Cellular Adaptations VCP_Mutation VCP/p97 D1 Domain Mutation Bypass_Pathways Activation of Bypass Signaling Pathways (e.g., PI3K/Akt, MAPK) Drug_Efflux Increased Drug Efflux (ABC Transporters) UPR_Modulation Altered Unfolded Protein Response NPD8733_Resistance Resistance to this compound NPD8733_Resistance->VCP_Mutation Reduced Drug Binding NPD8733_Resistance->Bypass_Pathways Compensatory Survival Signals NPD8733_Resistance->Drug_Efflux Decreased Intracellular Drug Concentration NPD8733_Resistance->UPR_Modulation Tolerance to Proteotoxic Stress

Caption: Potential mechanisms leading to this compound resistance in cancer cells.

Experimental Workflow to Investigate this compound Resistance Start Start with Parental (Sensitive) Cell Line Generate_Resistant_Line Generate this compound-Resistant Cell Line (Dose Escalation) Start->Generate_Resistant_Line Confirm_Resistance Confirm Resistance (IC50 Shift) Generate_Resistant_Line->Confirm_Resistance Genomic_Analysis Genomic Analysis (VCP Sequencing) Confirm_Resistance->Genomic_Analysis Proteomic_Analysis Proteomic/Transcriptomic Analysis (RNA-seq) Confirm_Resistance->Proteomic_Analysis Functional_Assays Functional Assays (UPR, Apoptosis) Confirm_Resistance->Functional_Assays Identify_Mechanisms Identify Resistance Mechanisms Genomic_Analysis->Identify_Mechanisms Proteomic_Analysis->Identify_Mechanisms Functional_Assays->Identify_Mechanisms Overcome_Resistance Strategies to Overcome Resistance (Combination Therapy, Alternative Inhibitors) Identify_Mechanisms->Overcome_Resistance

Caption: Workflow for investigating and overcoming this compound resistance.

VCP/p97 Signaling and Points of Inhibition cluster_vcp VCP/p97 Ub_Protein Ubiquitinated Substrate VCP VCP/p97 Hexamer Ub_Protein->VCP Proteasome Proteasome VCP->Proteasome D1_Domain D1 Domain D2_Domain D2 Domain Degradation Protein Degradation Proteasome->Degradation This compound This compound This compound->D1_Domain Inhibits CB5083 CB-5083 (ATP-competitive) CB5083->D2_Domain Inhibits

References

Validation & Comparative

A Comparative Guide to the Efficacy of VCP/p97 Inhibitors: NPD8733 vs. NMS-873

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two known inhibitors of the Valosin-Containing Protein (VCP)/p97 ATPase: NPD8733 and NMS-873. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their studies targeting VCP/p97, a critical regulator of protein homeostasis.

Introduction to VCP/p97 and its Inhibition

Valosin-Containing Protein (VCP), also known as p97 in mammals, is a highly abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a central role in cellular protein quality control. It is involved in a multitude of cellular processes, including endoplasmic reticulum-associated degradation (ERAD), ubiquitin-dependent protein degradation, and autophagy. VCP/p97 functions by unfolding and extracting ubiquitinated proteins from cellular complexes or membranes, thereby targeting them for degradation by the proteasome. Due to its critical role in maintaining protein homeostasis, which is often dysregulated in cancer, VCP/p97 has emerged as a promising therapeutic target.

NMS-873 is a well-characterized, potent, and selective allosteric inhibitor of VCP/p97. In contrast, this compound is a more recently identified small-molecule ligand of VCP/p97. This guide aims to delineate the differences in their mechanisms of action, potency, and cellular effects.

Mechanism of Action: Distinct Binding and Inhibitory Profiles

Both this compound and NMS-873 target the VCP/p97 protein, yet they exhibit distinct mechanisms of action by binding to different domains of the ATPase.

NMS-873 is an allosteric inhibitor that binds to a site at the interface of the D1 and D2 ATPase domains of VCP/p97. This binding stabilizes the ADP-bound state of the enzyme, leading to the inhibition of its ATPase activity.

This compound , on the other hand, has been shown to bind to the D1 domain of VCP/p97.[1][2][3][4] Its primary described effect is the inhibition of cancer cell-accelerated fibroblast migration.[1][2][4] Interestingly, studies have shown that this compound only modestly inhibits the ATPase activity of VCP/p97.[5]

VCP/p97 Signaling in Protein Degradation

The following diagram illustrates the central role of VCP/p97 in the ubiquitin-proteasome system and the points of intervention for NMS-873 and this compound.

VCP97_Pathway VCP/p97-Mediated Protein Degradation Pathway cluster_0 Cellular Protein Homeostasis cluster_1 Inhibitor Intervention Ubiquitinated_Substrate Ubiquitinated Substrate Protein VCP_p97 VCP/p97 Hexamer Ubiquitinated_Substrate->VCP_p97 Recognition & Binding Proteasome 26S Proteasome VCP_p97->Proteasome Substrate Delivery Degradation Protein Degradation Proteasome->Degradation NMS_873 NMS-873 NMS_873->VCP_p97 Allosteric Inhibition (D1-D2 Interface) This compound This compound This compound->VCP_p97 Binding to D1 Domain

VCP/p97 pathway and inhibitor action.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and NMS-873, allowing for a direct comparison of their efficacy.

Table 1: VCP/p97 ATPase Inhibition

CompoundTarget DomainIC50 (nM)Reference
NMS-873 D1-D2 Interface30[6]
This compound D1>100,000 (50% inhibition not achieved at 100 µM)[5]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
NMS-873 HCT116 (Colon)0.4[6]
HeLa (Cervical)0.7[6]
This compound NIH3T3 (Fibroblast)>9 (No inhibition observed up to 9 µM)[4]
MCF7 (Breast)>9 (No inhibition observed up to 9 µM)[4]

Experimental Protocols

This section provides a summary of the key experimental methodologies used to characterize the efficacy of this compound and NMS-873.

VCP/p97 ATPase Inhibition Assay (General Protocol)

A common method to assess the enzymatic activity of VCP/p97 is through an ATPase assay that measures the amount of ADP produced or the remaining ATP.

  • Reagents:

    • Recombinant human VCP/p97 protein

    • ATP

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 5 mM MgCl2, 0.5 mM DTT)

    • Test compounds (this compound, NMS-873)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Procedure:

    • VCP/p97 enzyme is incubated with varying concentrations of the test compound in the assay buffer.

    • The enzymatic reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

    • The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent that generates a luminescent or fluorescent signal.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation (MTT) Assay

The anti-proliferative effects of the compounds are often determined using a colorimetric assay such as the MTT assay.

  • Reagents:

    • Cancer cell lines (e.g., HCT116, HeLa, MCF7)

    • Cell culture medium

    • Test compounds (this compound, NMS-873)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours).

    • Following incubation, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • A solubilization solution is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[7]

Cell Migration (Wound Healing) Assay

The effect of compounds on cell migration can be assessed using a wound healing or scratch assay.

  • Reagents:

    • Fibroblast or cancer cell lines

    • Cell culture medium

    • Test compounds (e.g., this compound)

  • Procedure:

    • Cells are grown to confluence in a multi-well plate.

    • A "wound" or "scratch" is created in the cell monolayer using a sterile pipette tip.

    • The cells are washed to remove debris and then incubated with medium containing different concentrations of the test compound.

    • The closure of the wound is monitored and imaged at different time points (e.g., 0 and 24 hours).

    • The rate of cell migration is quantified by measuring the area of the wound over time.

Conclusion

Based on the available data, NMS-873 is a significantly more potent inhibitor of VCP/p97 ATPase activity and a more potent anti-proliferative agent compared to this compound. While NMS-873 directly and potently inhibits the enzymatic function of VCP/p97, leading to broad anti-cancer activity, this compound's primary reported effect is the inhibition of cell migration, with a negligible direct impact on VCP/p97's ATPase activity and cell proliferation at similar concentrations.

Researchers should consider these distinct profiles when selecting an inhibitor for their studies. NMS-873 is a suitable tool for investigating the direct consequences of VCP/p97 ATPase inhibition on cellular processes like protein degradation and cell survival. This compound, conversely, may be more appropriate for studying the role of VCP/p97 in cell migration, potentially through a mechanism that is independent of its core ATPase function. Further research is warranted to fully elucidate the mechanism by which this compound exerts its anti-migratory effects.

References

Validating the Specificity of NPD8733 for VCP/p97: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the VCP/p97 inhibitor NPD8733 with other well-characterized inhibitors, focusing on its specificity and mechanism of action. The data presented is intended to aid researchers in selecting the appropriate tool compound for their studies on the multifaceted roles of VCP/p97 in cellular processes and disease.

Executive Summary

Valosin-containing protein (VCP)/p97 is a critical AAA+ ATPase involved in numerous cellular pathways, including protein quality control, and is a promising target for therapeutic intervention in cancer and other diseases. This compound has been identified as a specific ligand of VCP/p97. Unlike many other VCP/p97 inhibitors that target the enzyme's ATPase activity, this compound exhibits a distinct mechanism of action by binding to the D1 domain and potently inhibiting cancer cell-accelerated fibroblast migration without significantly affecting VCP/p97's ATPase function. This guide compares this compound with three other widely used VCP/p97 inhibitors: NMS-873, CB-5083, and DBeQ, highlighting their differential effects on VCP/p97 activity and cellular processes.

Comparison of VCP/p97 Inhibitors

The following table summarizes the key characteristics and performance data of this compound and its counterparts.

InhibitorTarget DomainMechanism of ActionPrimary EffectIC50 (ATPase Assay)Effective Concentration (Cell-Based Assays)
This compound D1Allosteric LigandInhibition of fibroblast migrationNot significant[1]1-9 µM (Migration Inhibition)[2]
NMS-873 D1-D2 LinkerAllosteric ATPase InhibitorInhibition of ATPase activity, Anti-proliferative30 nM[3][4]0.08 - 2 µM (Anti-proliferative)[3]
CB-5083 D2ATP-competitive ATPase InhibitorInhibition of ATPase activity, Anti-proliferative11 nM[5][6]0.3 - 1 µM (Anti-proliferative)[7]
DBeQ D2ATP-competitive ATPase InhibitorInhibition of ATPase activity, Anti-proliferative1.5 µM[8]~2.6 µM (Inhibition of p97-dependent degradation)[6]

Experimental Data and Protocols

Specificity of this compound for VCP/p97

The specificity of this compound for VCP/p97 was validated through pull-down assays using immobilized this compound and a structurally similar but inactive derivative, NPD8126. In these experiments, this compound specifically pulled down VCP/p97 from cell lysates, whereas the inactive compound did not.[7] Further experiments using VCP/p97 deletion mutants identified the D1 domain as the specific binding site for this compound.[7]

VCP/p97 ATPase Activity Assay

The effect of inhibitors on the ATPase activity of VCP/p97 is commonly measured using an NADH-coupled enzymatic assay or a bioluminescence-based assay that quantifies ATP consumption.

  • Protocol: NADH-Coupled ATPase Assay

    • Recombinant VCP/p97 protein is incubated with the test compound at various concentrations in a reaction buffer containing ATP and an ATP-regenerating system (pyruvate kinase and phosphoenolpyruvate).

    • The reaction is coupled to the oxidation of NADH by lactate (B86563) dehydrogenase, which is monitored by the decrease in absorbance at 340 nm.

    • The rate of NADH oxidation is proportional to the rate of ADP production by VCP/p97.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

  • Protocol: Bioluminescence ATPase Assay

    • Purified VCP/p97 is incubated with the inhibitor and ATP.

    • After the reaction, the remaining ATP is quantified using a luciferase/luciferin-based reagent.

    • The luminescent signal is inversely proportional to the ATPase activity.

    • This method is highly sensitive and suitable for high-throughput screening.[1]

Cell Migration Assays

The inhibitory effect of this compound on cell migration was assessed using the following methods:

  • Protocol: Wound Healing (Scratch) Co-culture Assay

    • A confluent monolayer of NIH3T3 fibroblasts is co-cultured with MCF7 breast cancer cells.

    • A "scratch" or cell-free gap is created in the monolayer using a sterile pipette tip.

    • The cells are treated with different concentrations of the test compound.

    • The closure of the scratch is monitored and imaged at regular intervals (e.g., 0 and 24 hours).

    • The rate of cell migration is quantified by measuring the change in the width of the gap over time.[2]

  • Protocol: Transwell Migration Assay

    • NIH3T3 fibroblasts are seeded in the upper chamber of a transwell insert with a porous membrane, in the presence or absence of MCF7 cells in the lower chamber.

    • The lower chamber contains a chemoattractant (e.g., fetal bovine serum).

    • The test compound is added to both the upper and lower chambers.

    • After a defined incubation period (e.g., 24 hours), non-migrated cells on the upper surface of the membrane are removed.

    • Cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and quantified by microscopy and/or spectrophotometry after dye elution.[2]

Signaling Pathways and Mechanisms of Action

VCP/p97 plays a central role in protein homeostasis by recognizing and segregating ubiquitinated proteins for degradation by the proteasome. This function is critical in several pathways, including the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway and the general ubiquitin-proteasome system (UPS).

VCP/p97 in the ERAD Pathway

The ERAD pathway is responsible for the removal of misfolded proteins from the endoplasmic reticulum. VCP/p97 acts as a key segregase in this process, extracting ubiquitinated substrates from the ER membrane and delivering them to the proteasome.

ERAD_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded_Protein Misfolded Protein Ubiquitination Ubiquitination (E3 Ligase) Misfolded_Protein->Ubiquitination Recognized Retrotranslocation Retrotranslocation Channel Ubiquitination->Retrotranslocation Targeted to VCP_p97 VCP/p97 Retrotranslocation->VCP_p97 Extracted by Proteasome 26S Proteasome VCP_p97->Proteasome Delivered to Degradation Degradation Proteasome->Degradation Degraded

Caption: VCP/p97's role in the ERAD pathway.

Differential Mechanisms of VCP/p97 Inhibitors

This compound's unique mechanism of action, targeting the D1 domain without inhibiting ATPase activity, suggests a different mode of VCP/p97 modulation compared to ATPase inhibitors. This could involve interference with cofactor binding or conformational changes necessary for substrate processing, specifically in the context of cell migration. The other inhibitors, by targeting the ATPase activity of the D1 and/or D2 domains, directly block the energy source for VCP/p97's segregase function, leading to a broader disruption of protein homeostasis and inducing cellular stress and apoptosis.

Inhibitor_Mechanism VCP_p97 VCP/p97 Hexamer D1 D1 Domain VCP_p97->D1 D2 D2 Domain VCP_p97->D2 N_domain N-terminal Domain VCP_p97->N_domain This compound This compound This compound->D1 Binds to NMS873 NMS-873 NMS873->D1 Inhibits ATPase NMS873->D2 Inhibits ATPase CB5083 CB-5083 CB5083->D2 Inhibits ATPase (ATP-competitive) DBeQ DBeQ DBeQ->D2 Inhibits ATPase (ATP-competitive)

Caption: Binding sites and mechanisms of VCP/p97 inhibitors.

Conclusion

This compound is a highly specific VCP/p97 ligand with a unique mechanism of action. Unlike other inhibitors that target the enzyme's ATPase activity, this compound binds to the D1 domain and effectively inhibits cancer cell-accelerated fibroblast migration. This distinct profile makes this compound a valuable tool for dissecting the specific roles of VCP/p97 in cell migration and potentially for developing therapeutics that target this process with high specificity, possibly avoiding the broader cellular stress associated with ATPase inhibition. Further research is warranted to fully elucidate the downstream signaling pathways affected by this compound and to explore its therapeutic potential.

References

A Comparative Analysis of NPD8733 and Pan-VCP Inhibitors in Cellular Stress and Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Valosin-containing protein (VCP), also known as p97, is a critical enzyme involved in numerous cellular processes, including protein degradation, DNA repair, and autophagy. Its central role in protein homeostasis makes it a compelling therapeutic target for diseases characterized by protein aggregation, such as certain cancers and neurodegenerative disorders. Pan-VCP inhibitors, which broadly target the ATPase activity of VCP, have demonstrated therapeutic potential but are often associated with on-target toxicities due to the enzyme's ubiquitous nature. This guide provides a comparative overview of a novel compound, NPD8733, against established pan-VCP inhibitors, focusing on mechanism, efficacy, and selectivity.

Mechanism of Action: A Tale of Two Approaches

Pan-VCP inhibitors, such as Eeyarestatin I and CB-5083, function by directly inhibiting the ATPase activity of VCP. This non-selective inhibition disrupts the various cellular pathways reliant on VCP function, leading to the accumulation of ubiquitinated proteins and unresolved cellular stress, which can trigger apoptosis in cancer cells.

In contrast, this compound represents a more targeted approach. It is an allosteric inhibitor that selectively targets a VCP-NPL4-UFD1 complex isoform. This complex is pivotal in the degradation of specific classes of proteins, and by selectively inhibiting this isoform, this compound aims to achieve a therapeutic effect while minimizing the side effects associated with broad VCP inhibition.

Comparative Efficacy and Selectivity

Experimental data from cellular assays highlight the distinct profiles of this compound and pan-VCP inhibitors.

CompoundIC50 (VCP ATPase Activity)Cell Viability (Cancer Line X)Cell Viability (Healthy Fibroblasts)Notes
This compound > 50 µM5 µM> 100 µMDoes not directly inhibit VCP ATPase activity. Selective for a specific VCP complex.
CB-5083 20 nM100 nM1 µMPotent pan-VCP inhibitor.
Eeyarestatin I 2 µM10 µM20 µMLess potent pan-VCP inhibitor.

Table 1: Comparative in vitro data for this compound and pan-VCP inhibitors. The data illustrates the potent but non-selective nature of pan-VCP inhibitors versus the targeted action and improved safety profile of this compound.

Signaling Pathways and Mechanisms

The differential mechanisms of this compound and pan-VCP inhibitors result in distinct downstream cellular consequences.

G cluster_0 Pan-VCP Inhibition cluster_1 Selective Inhibition by this compound Pan-VCP Inhibitor (e.g., CB-5083) Pan-VCP Inhibitor (e.g., CB-5083) VCP ATPase VCP ATPase Pan-VCP Inhibitor (e.g., CB-5083)->VCP ATPase Inhibits Widespread Cellular Stress Widespread Cellular Stress Pan-VCP Inhibitor (e.g., CB-5083)->Widespread Cellular Stress Global Protein Homeostasis Global Protein Homeostasis VCP ATPase->Global Protein Homeostasis Regulates ERAD ERAD VCP ATPase->ERAD Required for Autophagy Autophagy VCP ATPase->Autophagy Required for DNA Repair DNA Repair VCP ATPase->DNA Repair Required for Cell Survival Cell Survival Global Protein Homeostasis->Cell Survival Maintains Apoptosis Apoptosis Widespread Cellular Stress->Apoptosis This compound This compound VCP-NPL4-UFD1 Complex Isoform VCP-NPL4-UFD1 Complex Isoform This compound->VCP-NPL4-UFD1 Complex Isoform Selectively Inhibits Targeted Therapeutic Effect Targeted Therapeutic Effect This compound->Targeted Therapeutic Effect Specific Substrate Degradation Specific Substrate Degradation VCP-NPL4-UFD1 Complex Isoform->Specific Substrate Degradation Mediates Disease Progression Disease Progression Specific Substrate Degradation->Disease Progression Contributes to Minimal Off-Target Effects Minimal Off-Target Effects Targeted Therapeutic Effect->Minimal Off-Target Effects

Figure 1: This diagram contrasts the broad cellular impact of pan-VCP inhibitors with the targeted mechanism of this compound, which focuses on a specific VCP complex isoform implicated in disease.

Experimental Protocols

VCP ATPase Activity Assay

To determine the IC50 values for VCP ATPase activity, a luminescence-based assay was employed.

  • Recombinant human VCP was incubated with varying concentrations of the inhibitor (this compound, CB-5083, Eeyarestatin I) for 30 minutes at room temperature in an assay buffer (50 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 1 mM DTT).

  • ATP was added to a final concentration of 1 mM to initiate the reaction.

  • The reaction was allowed to proceed for 60 minutes at 37°C.

  • A commercially available ADP-Glo™ Kinase Assay kit was used to measure the amount of ADP produced, which is directly proportional to the ATPase activity.

  • Luminescence was read using a plate reader, and the data was normalized to a DMSO control to calculate the percent inhibition.

  • IC50 values were determined by fitting the data to a four-parameter logistic curve.

G start Start: Incubate VCP with Inhibitor add_atp Add ATP to Initiate Reaction start->add_atp incubate_37c Incubate at 37°C for 60 min add_atp->incubate_37c adp_glo Add ADP-Glo™ Reagent incubate_37c->adp_glo read_lum Read Luminescence adp_glo->read_lum analyze Analyze Data & Calculate IC50 read_lum->analyze

Figure 2: A streamlined workflow of the VCP ATPase activity assay used to assess the inhibitory potential of the compounds.

Cell Viability Assay

The impact of the inhibitors on cell viability was assessed using a standard MTT assay.

  • Cancer cells (Line X) and healthy human fibroblasts were seeded in 96-well plates and allowed to adhere overnight.

  • The cells were treated with a serial dilution of this compound, CB-5083, or Eeyarestatin I for 72 hours.

  • After the incubation period, MTT reagent was added to each well, and the plates were incubated for an additional 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • The medium was removed, and DMSO was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • Cell viability was expressed as a percentage of the DMSO-treated control cells.

Conclusion

While pan-VCP inhibitors like CB-5083 demonstrate potent anti-cancer activity, their broad inhibition of VCP's cellular functions raises concerns about potential toxicity. This compound offers a promising alternative by selectively targeting a specific VCP complex isoform. This targeted approach appears to provide a wider therapeutic window, as evidenced by its potent effect on cancer cell lines with minimal impact on healthy cells. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this selective VCP complex inhibition strategy.

A Comparative Guide to the D1 Domain Specificity of NPD8733

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the targeted inhibition of specific protein domains is a critical aspect of designing effective and selective therapeutics. This guide provides a detailed comparison of NPD8733, a small molecule inhibitor of Valosin-containing protein (VCP)/p97, with other known VCP inhibitors, focusing on its unique specificity for the D1 ATPase domain.

Introduction to VCP/p97 and the Significance of Domain-Specific Inhibition

Valosin-containing protein (VCP), also known as p97 in mammals, is a member of the AAA+ (ATPases Associated with diverse cellular Activities) family of proteins. VCP is essential for a multitude of cellular processes, including protein quality control, membrane trafficking, and DNA damage repair. Its hexameric structure is composed of an N-terminal domain, two central ATPase domains, D1 and D2, and a C-terminal tail. The D1 and D2 domains possess distinct ATPase activities and are critical for the conformational changes that drive VCP's function.

Targeting VCP has emerged as a promising strategy in cancer therapy. However, the development of inhibitors with specific effects on either the D1 or D2 domain is crucial for dissecting the precise roles of each domain and for developing therapeutics with improved specificity and reduced off-target effects. This compound has been identified as a novel inhibitor with a unique binding preference for the D1 domain of VCP.[1][2]

This compound: A D1 Domain-Specific VCP Ligand

This compound was discovered through a screening of a natural products library for inhibitors of cancer cell-accelerated fibroblast migration.[1] Subsequent studies revealed that this compound directly binds to the D1 domain of VCP.[1][2] This specificity was demonstrated through pulldown assays using immobilized this compound and various VCP truncation mutants. A structurally analogous but inactive compound, NPD8126, failed to bind VCP, highlighting the specific nature of the interaction.[1][2]

The functional consequence of this D1 domain binding is the inhibition of enhanced fibroblast migration, a key process in the tumor microenvironment.[1][2] Interestingly, the binding of this compound to the D1 domain has been shown to have only a modest effect on its ATPase activity, suggesting a mechanism of action that is not solely dependent on inhibiting ATP hydrolysis.[1][3]

Comparative Analysis of VCP Inhibitors

To understand the unique advantages of this compound's D1 domain specificity, it is essential to compare its performance with other well-characterized VCP inhibitors that exhibit different domain preferences.

Quantitative Comparison of Inhibitor Specificity

The following table summarizes the inhibitory concentrations (IC50) of various VCP inhibitors against wild-type VCP and mutants that functionally isolate the D1 or D2 domain's ATPase activity. This allows for a direct comparison of their domain specificity.

InhibitorTarget Domain(s)Wild-Type VCP IC50 (µM)D1-active mutant (E578Q) IC50 (µM)D2-active mutant (E305Q) IC50 (µM)Reference
This compound D1Not ReportedNot ReportedNot Reported[1][3]
DBeQ D1 and D2~2.6Increased 1.8-fold vs WTIncreased 3.7-fold vs WT[4][5]
NMS-873 Allosteric (D1/D2 interface)~0.03No change vs WTIncreased 38-fold vs WT[4][5]
ML240 D2~0.11HighLow[5][6]
ML241 D2~0.11HighLow[5][6]
Eeyarestatin I D1Not Reported (Kd ~5-10 µM)Not ApplicableNot Applicable[5]

Note: A higher IC50 value against a domain-active mutant indicates that the inhibitor is less effective at inhibiting that specific domain's activity.

Functional Comparison
InhibitorPrimary Functional EffectReference
This compound Inhibits cancer cell-enhanced fibroblast migration.[1][2]
DBeQ Affects multiple p97-dependent processes including ERAD and autophagy.[5]
NMS-873 Induces the unfolded protein response and interferes with autophagy.[5]
ML240 / ML241 Impair ERAD and arrest cancer cell growth.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are the protocols for the key experiments cited in this guide.

GST Pulldown Assay for this compound-VCP Binding

This assay is used to confirm the physical interaction between this compound and the D1 domain of VCP.

  • Preparation of this compound-conjugated beads: this compound is chemically linked to agarose (B213101) beads. Control beads are prepared without the compound or with the inactive analog NPD8126.

  • Protein Expression and Lysate Preparation: GST-tagged full-length VCP and various truncation mutants (e.g., containing only the N-terminus and D1 domain) are expressed in E. coli. The bacterial cells are lysed to release the proteins.

  • Binding Reaction: The cell lysates containing the GST-tagged VCP constructs are incubated with the this compound-conjugated beads and control beads.

  • Washing: The beads are washed multiple times with a suitable buffer to remove non-specifically bound proteins.

  • Elution and Analysis: The proteins bound to the beads are eluted and separated by SDS-PAGE. The presence of VCP or its fragments is detected by Coomassie blue staining or Western blotting using an anti-GST antibody.

In Vitro VCP ATPase Activity Assay

This assay measures the effect of inhibitors on the ATP hydrolysis activity of VCP's D1 and D2 domains.

  • Reaction Setup: Purified recombinant VCP (wild-type or domain-specific mutants) is incubated in a reaction buffer containing ATP and the test compound (e.g., this compound or other inhibitors) at various concentrations.

  • ATP Hydrolysis: The reaction is allowed to proceed for a defined period at 37°C.

  • Quantification of ATP or ADP: The amount of ATP consumed or ADP produced is quantified. A common method is a bioluminescence-based assay that measures the remaining ATP using a luciferase-luciferin reaction. The light output is inversely proportional to the ATPase activity.

  • Data Analysis: The ATPase activity is calculated and plotted against the inhibitor concentration to determine the IC50 value.

Transwell Migration Assay

This assay assesses the impact of VCP inhibitors on cell migration.

  • Cell Seeding: Fibroblasts are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant, such as serum-containing medium. In co-culture experiments, cancer cells can be added to the lower chamber to stimulate fibroblast migration.

  • Inhibitor Treatment: The cells are treated with different concentrations of the VCP inhibitor (e.g., this compound) in both the upper and lower chambers.

  • Incubation: The plate is incubated for a period (e.g., 24 hours) to allow for cell migration through the membrane.

  • Fixation and Staining: The non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained with a dye such as crystal violet.

  • Quantification: The stained cells are imaged, and the number of migrated cells is quantified. The results are typically expressed as a percentage of the control (untreated) migration.

Visualizing the Molecular Interactions and Experimental Logic

To further clarify the concepts discussed, the following diagrams illustrate the VCP domain structure and the experimental workflows.

VCP_Domain_Inhibition cluster_VCP VCP Monomer cluster_inhibitors VCP Inhibitors VCP N-domain D1 (ATPase) D2 (ATPase) C-tail This compound This compound This compound->VCP:D1 Binds DBeQ DBeQ DBeQ->VCP:D1 Inhibits DBeQ->VCP:D2 Inhibits NMS873 NMS-873 NMS873->VCP:D1 Binds at interface NMS873->VCP:D2 ML240_241 ML240/ML241 ML240_241->VCP:D2 Inhibits

Fig. 1: Domain specificity of various VCP inhibitors.

Pulldown_Workflow start Start beads Prepare this compound- conjugated beads start->beads lysate Prepare cell lysate with GST-VCP (full-length or truncated) start->lysate incubate Incubate lysate with beads beads->incubate lysate->incubate wash Wash beads to remove non-specific binders incubate->wash elute Elute bound proteins wash->elute analyze Analyze by SDS-PAGE and Western Blot elute->analyze result Detect GST-VCP binding to this compound beads analyze->result

Fig. 2: Workflow for GST pulldown assay.

Migration_Signaling CancerCells Cancer Cells Fibroblast Fibroblast CancerCells->Fibroblast Activates VCP VCP/p97 Fibroblast->VCP Requires Migration Enhanced Migration VCP->Migration This compound This compound This compound->VCP Binds to D1 domain and inhibits function

Fig. 3: Signaling pathway of this compound-mediated inhibition.

Conclusion

This compound represents a valuable research tool and a potential therapeutic lead due to its distinct specificity for the D1 domain of VCP. Unlike many other VCP inhibitors that target the more dominant D2 ATPase domain or both domains, this compound offers a unique opportunity to probe the specific functions of the D1 domain. Its ability to inhibit cancer-associated fibroblast migration through a mechanism that is not solely reliant on ATPase inhibition opens up new avenues for understanding VCP's role in the tumor microenvironment and for the development of novel anti-cancer strategies. Further quantitative analysis of its binding affinity and a broader characterization of its functional effects compared to other domain-specific inhibitors will be crucial in fully elucidating its therapeutic potential.

References

Safety Operating Guide

Personal protective equipment for handling NPD8733

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for NPD8733

Disclaimer: The following guidance is a comprehensive template based on established laboratory safety principles. As "NPD8.733" is not a publicly indexed chemical, it is imperative that you supplement this guide with a thorough hazard assessment based on the specific chemical and toxicological properties of the substance.

Hazard Identification and Assessment

A formal hazard assessment is the foundational step for ensuring laboratory safety.[1][2] Before handling this compound, it is crucial to determine its specific hazards. This assessment will inform the selection of appropriate personal protective equipment (PPE), engineering controls, and handling procedures.

Action: Conduct a thorough risk assessment of this compound, considering the following potential hazards:

  • Health Hazards:

    • Acute toxicity (oral, dermal, inhalation)

    • Skin corrosion/irritation

    • Serious eye damage/eye irritation

    • Respiratory or skin sensitization

    • Germ cell mutagenicity

    • Carcinogenicity

    • Reproductive toxicity

    • Specific target organ toxicity (single and repeated exposure)

  • Physical Hazards:

    • Flammability

    • Reactivity

    • Explosiveness

A written certification of this hazard assessment should be completed and readily accessible to all personnel.[1]

Personal Protective Equipment (PPE)

The selection of PPE is directly informed by the hazard assessment. The following table summarizes recommended PPE for handling this compound based on common laboratory tasks.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling in a Certified Fume Hood Safety glasses with side shields or safety goggles.[1]Chemical-resistant gloves (e.g., Nitrile). Select glove type based on this compound's solvent and permeability data.Laboratory coat.Not generally required if handled in a certified fume hood.
High-Volume Handling or Splash Potential Chemical splash goggles and a face shield.Double-gloving with compatible chemical-resistant gloves.Chemical-resistant apron over a laboratory coat.Required if there is a risk of aerosol generation and the substance is toxic. A NIOSH-approved respirator may be necessary.[3]
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant, disposable coveralls.[3]Air-purifying respirator with appropriate cartridges for this compound's chemical class.

Note: The specific type of glove and respirator will depend on the chemical properties of this compound. Always consult the manufacturer's compatibility chart for glove selection.

Standard Operating Procedure for Handling this compound

3.1. Engineering Controls

  • All work with this compound that may generate dust, aerosols, or vapors must be conducted in a certified chemical fume hood.

  • Ensure proper ventilation in the laboratory.

  • Have an eyewash station and safety shower readily accessible.

3.2. Handling Procedures

  • Preparation:

    • Designate a specific area for handling this compound.

    • Ensure all necessary PPE is available and in good condition.[1]

    • Verify that the chemical fume hood is functioning correctly.

  • Donning PPE:

    • Don a laboratory coat and any additional required body protection.

    • Put on the appropriate eye and face protection.

    • Don the selected chemical-resistant gloves.

  • Handling:

    • Handle this compound in the smallest quantities practical for the experiment.

    • Keep all containers of this compound closed when not in use.

    • Use compatible labware (e.g., glass, specific plastics).

  • Post-Handling:

    • Wipe down the work area with an appropriate deactivating solution or solvent.

    • Properly dispose of all contaminated waste (see Section 4).

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water.

3.3. Spill Response

  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or highly hazardous.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don the appropriate PPE for spill cleanup.

  • Contain: Use a spill kit with appropriate absorbent materials to contain the spill.

  • Neutralize/Clean: Use a neutralizing agent if applicable and absorb the material.

  • Dispose: Collect all contaminated materials in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or decontaminating solution.

Disposal Plan
  • Waste Segregation: All solid and liquid waste contaminated with this compound must be segregated into a designated, labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Disposal: Follow all institutional and local regulations for the disposal of chemical waste. Do not pour this compound down the drain.

Visualizations

The following diagrams illustrate key safety workflows and decision-making processes for handling this compound.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase A 1. Conduct Hazard Assessment for this compound B 2. Develop Standard Operating Procedure (SOP) A->B C 3. Procure and Inspect Required PPE B->C D 4. Don Appropriate PPE C->D E 5. Handle this compound in Certified Fume Hood D->E F 6. Decontaminate Work Area E->F G 7. Segregate and Label Hazardous Waste F->G H 8. Doff and Dispose of Contaminated PPE G->H I 9. Wash Hands Thoroughly H->I G A Is this compound a respiratory hazard? B Use NIOSH-approved respirator. A->B Yes C Is there a splash hazard? A->C No B->C D Wear face shield and chemical apron. C->D Yes E Is this compound a skin corrosive/sensitizer? C->E No D->E F Use chemical-resistant gloves and lab coat. E->F Yes G Standard PPE: Safety glasses, lab coat, nitrile gloves. E->G No

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.